4-Iodo-2-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOUWVZVGPKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Iodo-2-methylquinoline
Abstract: This technical guide provides a comprehensive overview of the principal synthetic routes to 4-iodo-2-methylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the strategic and mechanistic details of three robust synthetic pathways: the copper-catalyzed aromatic Finkelstein reaction starting from 4-chloro-2-methylquinoline, the classic Sandmeyer reaction from 4-amino-2-methylquinoline, and a de novo construction of the quinoline core using the Doebner-von Miller reaction with a pre-functionalized aniline. Each methodology is presented with a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and field-proven insights into experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important scaffold.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a halogen, particularly iodine, at the C4 position of the 2-methylquinoline core dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse molecular complexity. This makes this compound a highly valuable intermediate for the construction of compound libraries in high-throughput screening and lead optimization campaigns.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most practical approaches involve either the late-stage functionalization of a pre-formed 2-methylquinoline ring or the construction of the heterocyclic system from an appropriately substituted aniline precursor. This guide will focus on the three most scientifically sound and industrially relevant strategies.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathways and Methodologies
This section provides detailed protocols and mechanistic discussions for the selected synthetic routes.
Pathway A: Halogen Exchange from 4-Chloro-2-methylquinoline
This pathway leverages the commercially available and relatively inexpensive 4-chloro-2-methylquinoline.[3][4] The core of this method is the copper-catalyzed aromatic Finkelstein reaction, a reliable transformation for converting aryl chlorides or bromides to the corresponding iodides.
3.1.1 Underlying Principle: The Aromatic Finkelstein Reaction
The classical Finkelstein reaction involves the exchange of one halogen for another in alkyl halides, driven by the differential solubility of the resulting alkali metal salts. In the aromatic context, the C-Cl bond is significantly stronger, necessitating more forcing conditions and often catalysis. Copper(I) salts are highly effective catalysts, proceeding through a mechanism that is believed to involve oxidative addition of the aryl halide to the Cu(I) center, followed by reductive elimination.[5] The choice of a high-boiling point, polar aprotic solvent like 1,4-dioxane facilitates the reaction by effectively solvating the ionic species and allowing for the necessary reaction temperatures.
3.1.2 Detailed Experimental Protocol
-
Materials : 4-chloro-2-methylquinoline, sodium iodide (NaI), copper(I) iodide (CuI), N,N'-dimethylethylenediamine, anhydrous 1,4-dioxane, 25% aqueous ammonia, dichloromethane (DCM), brine.
-
Procedure :
-
To a flame-dried, two-necked flask equipped with a reflux condenser and under an inert argon atmosphere, add 4-chloro-2-methylquinoline (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 eq).[5]
-
Add N,N'-dimethylethylenediamine (0.10 eq) and anhydrous 1,4-dioxane (approx. 5 mL per 1 mmol of NaI) via syringe.[5]
-
Heat the resulting suspension to 110 °C and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a 25% aqueous ammonia solution. This step is crucial for quenching the reaction and complexing the copper catalyst.
-
Dilute the resulting blue solution with deionized water to double its volume and extract three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
3.1.3 Mechanistic Insights
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed Finkelstein reaction.
Pathway B: Diazotization-Iodination of 4-Amino-2-methylquinoline
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functional groups.[6][7] This method is highly effective for synthesizing aryl iodides and often provides clean products with high yields.[8]
3.2.1 Underlying Principle: The Sandmeyer Reaction
This two-step process begins with the diazotization of a primary aromatic amine. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. In the second step, the diazonium salt solution is added to a solution containing an iodide salt, typically potassium iodide (KI). The diazonium group is an excellent leaving group (N₂ gas), and its displacement by iodide proceeds readily, often without the need for a copper catalyst, which is typically required for other Sandmeyer reactions (e.g., chlorination, bromination).[8] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
3.2.2 Detailed Experimental Protocol
-
Materials : 4-amino-2-methylquinoline, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), potassium iodide (KI), dichloromethane (DCM), saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, brine.
-
Procedure :
-
Diazotization : In a flask cooled to 0-5 °C in an ice-water bath, suspend 4-amino-2-methylquinoline (1.0 eq) in a mixture of concentrated HCl and water. Stir vigorously to form a fine slurry of the amine hydrochloride salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to ensure efficient mixing.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[9]
-
Iodination : In a separate flask, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion.[9]
-
Work-up : Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers sequentially with a saturated sodium thiosulfate solution (to remove excess iodine), a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
-
Pathway C: De Novo Synthesis via the Doebner-von Miller Reaction
3.3.1 Underlying Principle: The Doebner-von Miller Reaction
The reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[12] The α,β-unsaturated species is typically generated in situ. For the synthesis of 2-methylquinoline, this is often crotonaldehyde, which can be formed from the self-condensation of acetaldehyde.[13] By using 4-iodoaniline as the starting material, the iodine atom is incorporated into the final quinoline structure from the outset. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring.[11]
3.3.2 Detailed Experimental Protocol
-
Materials : 4-iodoaniline, paraldehyde (a stable source of acetaldehyde), concentrated hydrochloric acid (HCl), zinc chloride (ZnCl₂), sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), chloroform.
-
Procedure :
-
In a round-bottom flask fitted with a reflux condenser, add concentrated HCl. Cool the flask in an ice bath.
-
Carefully add 4-iodoaniline (1.0 eq) to the cold acid with stirring.
-
To this mixture, add paraldehyde (approx. 2.5 eq) dropwise at a rate that keeps the reaction temperature manageable. An exothermic reaction is expected.
-
Add a catalytic amount of zinc chloride (ZnCl₂).
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 6-8 hours. The reaction mixture may become thick or gummy.[13]
-
Work-up : Cool the reaction mixture and make it strongly basic by carefully adding a concentrated solution of NaOH or a slurry of slaked lime (Ca(OH)₂).[13] This neutralizes the acid and liberates the free quinoline base.
-
The product is typically isolated by steam distillation. The this compound is steam volatile and will co-distill with water.[13]
-
Extract the distillate with a suitable organic solvent like chloroform.
-
Dry the organic extract over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified.
-
Comparison of Synthetic Routes
| Parameter | Pathway A: Finkelstein Reaction | Pathway B: Sandmeyer Reaction | Pathway C: Doebner-von Miller |
| Starting Material | 4-Chloro-2-methylquinoline | 4-Amino-2-methylquinoline | 4-Iodoaniline, Paraldehyde |
| Key Reagents | CuI, NaI, 1,4-Dioxane | NaNO₂, HCl, KI | HCl, ZnCl₂, Paraldehyde |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate |
| Advantages | - Utilizes stable precursors.[5]- Single, high-yielding step. | - Well-established, reliable method.[14]- Avoids expensive catalysts. | - Builds the core structure from simple precursors.- Good for structural diversity if starting aniline is varied. |
| Disadvantages | - Requires copper catalyst.- High reaction temperatures. | - Diazonium salts can be unstable.[9]- Requires careful temperature control. | - Harsh acidic and thermal conditions.[13]- Can produce polymeric byproducts.- Work-up can be challenging (e.g., steam distillation). |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. For laboratories with access to the appropriate precursors, the Halogen Exchange (Finkelstein) and Sandmeyer reactions represent the most direct, reliable, and high-yielding methods. The choice between them may depend on the availability and cost of 4-chloro- vs. 4-amino-2-methylquinoline. The Sandmeyer reaction, while requiring careful control of temperature, is a classic and robust transformation. The Finkelstein reaction offers a straightforward alternative, particularly with modern catalytic systems. The de novoDoebner-von Miller synthesis provides a powerful option for constructing the iodinated quinoline core from fundamental building blocks, although it often requires more rigorous reaction conditions and purification. The selection of the optimal route will ultimately be guided by factors such as precursor availability, required scale, and the specific capabilities of the research environment.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methylquinoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to the formation of 4-iodo-2-methylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights and practical, field-proven experimental protocols. We will explore the three primary methodologies for its synthesis: the Sandmeyer reaction starting from 4-amino-2-methylquinoline, the construction of the quinoline core using iodo-substituted precursors via the Doebner-Miller reaction, and the direct C-H iodination of 2-methylquinoline. Each section will detail the underlying chemical principles, provide step-by-step experimental procedures, and include visual representations of the reaction mechanisms and workflows to facilitate a thorough understanding.
Introduction
This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in numerous biologically active compounds. The introduction of an iodine atom at the 4-position of the 2-methylquinoline core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in halogen bonding. These modifications are of paramount importance in the design of novel therapeutic agents and functional materials. A profound understanding of the synthetic routes to this compound is therefore crucial for its efficient production and the exploration of its derivatives. This guide aims to provide a detailed and practical examination of the most pertinent synthetic strategies.
Part 1: Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[1][2] This transformation proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt or, in the case of iodination, often with potassium iodide without the need for a copper catalyst.[3][4]
Mechanistic Overview
The synthesis of this compound via the Sandmeyer reaction commences with the diazotization of 4-amino-2-methylquinoline. This initial step involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[5][6]
The diazotization mechanism is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amino group of 4-amino-2-methylquinoline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-methyl-2-quinolinediazonium salt.
Following diazotization, the introduction of an iodide source, typically potassium iodide (KI), leads to the substitution of the diazonium group with iodine. The generally accepted mechanism for the Sandmeyer reaction involves a single electron transfer (SET) from the copper(I) catalyst (if used) or the iodide ion itself to the diazonium salt, generating an aryl radical and dinitrogen gas.[2] The aryl radical then abstracts an iodine atom from a copper(II) iodide species or another iodide source to yield the final product, this compound. For iodination, the reaction can often proceed without a copper catalyst as iodide is a sufficiently strong reducing agent and nucleophile.[3]
Visualizing the Mechanism
References
An In-depth Technical Guide to 4-Iodo-2-methylquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and structural properties make it a privileged pharmacophore in drug design. This guide focuses on a specific, synthetically versatile derivative: 4-Iodo-2-methylquinoline. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications, grounded in established scientific principles. Every piece of data and every protocol is presented with the intent of empowering researchers to confidently utilize this compound in their discovery and development endeavors.
Section 1: Core Molecular Attributes of this compound
This compound is a substituted quinoline with an iodine atom at the C4 position and a methyl group at the C2 position. This substitution pattern imparts specific physicochemical properties and reactivity that make it a valuable building block in organic synthesis.
Structural and Physical Properties
A thorough understanding of the physical properties of this compound is fundamental for its effective use in experimental settings, from reaction setup to purification and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈IN | --INVALID-LINK-- |
| Molecular Weight | 269.08 g/mol | --INVALID-LINK-- |
| CAS Number | 99361-09-8 | N/A |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not explicitly reported | N/A |
| Boiling Point | Not explicitly reported | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Poorly soluble in water. | Inferred from general solubility of quinoline derivatives |
Structure Visualization:
Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Iodo-2-methylquinoline
Foreword
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives continue to be a focal point due to their broad pharmacological applications. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-iodo-2-methylquinoline. In the absence of directly published experimental spectra for this specific molecule, this guide will serve as a comprehensive predictive analysis, grounded in the fundamental principles of NMR spectroscopy and comparative data from closely related analogs. Our objective is to equip the scientific community with a robust framework for the identification, characterization, and purity assessment of this compound, thereby facilitating its potential applications in medicinal chemistry and materials science.
Introduction to the Spectroscopic Challenge
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For substituted quinolines like this compound, NMR is indispensable for confirming the regiochemistry of substitution and for understanding the electronic effects of the substituents on the aromatic system.
The this compound molecule presents a unique spectroscopic puzzle. The interplay between the electron-donating methyl group at the 2-position and the electron-withdrawing, heavy iodo group at the 4-position creates a distinct electronic environment that significantly influences the chemical shifts of the protons and carbons throughout the quinoline ring. A thorough understanding of these influences is critical for accurate spectral assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons on the quinoline core, and a singlet in the aliphatic region, corresponding to the methyl group. The chemical shifts are influenced by the anisotropic effect of the quinoline ring system and the electronic effects of the iodo and methyl substituents.
Key Predictive Insights:
-
Methyl Protons (C2-CH₃): This group is expected to appear as a sharp singlet, typically in the range of δ 2.5-2.8 ppm. Its proximity to the nitrogen atom and the aromatic ring will cause a downfield shift compared to a typical alkyl methyl group.
-
H-3 Proton: The proton at the 3-position is anticipated to be a singlet, as its adjacent positions (C2 and C4) are substituted. The presence of the adjacent iodo group will likely deshield this proton, causing it to resonate at a relatively downfield position, estimated to be in the range of δ 7.2-7.5 ppm.
-
Benzene Ring Protons (H-5, H-6, H-7, H-8): These protons will form a more complex splitting pattern. The H-8 proton is expected to be the most downfield of this set due to the anisotropic effect of the nearby nitrogen atom, likely appearing as a doublet of doublets. The H-5 proton will also be relatively downfield. The H-6 and H-7 protons will likely appear as a complex multiplet in the more shielded region of the aromatic spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 2-CH₃ | ~2.7 | s | - |
| H-3 | ~7.4 | s | - |
| H-5 | ~8.1 | d | ~8.5 |
| H-6 | ~7.6 | t | ~7.5 |
| H-7 | ~7.8 | t | ~7.5 |
| H-8 | ~8.2 | d | ~8.5 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will provide a detailed map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with the carbon atoms bearing the iodo and methyl groups, as well as those in close proximity to the nitrogen atom, showing the most significant shifts.
Key Predictive Insights:
-
C-2: This carbon, bearing the methyl group and adjacent to the nitrogen, is expected to be significantly downfield.
-
C-4: The direct attachment of the highly polarizable iodine atom will cause a significant upfield shift for C-4 due to the heavy atom effect, despite the electronegativity of iodine. This is a characteristic feature that can be used for definitive assignment.
-
Quaternary Carbons (C-4a, C-8a): These carbons, located at the fusion of the two rings, will have distinct chemical shifts, with C-8a being more deshielded due to its proximity to the nitrogen atom.
-
Methyl Carbon (2-CH₃): The carbon of the methyl group will appear in the aliphatic region of the spectrum, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 2-CH₃ | ~25 |
| C-2 | ~158 |
| C-3 | ~122 |
| C-4 | ~95 |
| C-4a | ~148 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-7 | ~129 |
| C-8 | ~127 |
| C-8a | ~149 |
Experimental Protocol for NMR Spectroscopy
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.[1]
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
Step 2: ¹H NMR Spectrum Acquisition
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to consider include spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Step 3: ¹³C NMR Spectrum Acquisition
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Step 4: 2D NMR Experiments (Optional but Recommended)
-
To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, providing definitive structural information.
Visualization of Molecular Structure and Workflow
To aid in the correlation of the predicted NMR data with the molecular structure, the following diagram illustrates the numbering scheme for this compound.
References
A Technical Guide to the Solubility of 4-Iodo-2-methylquinoline in Common Organic Solvents
Introduction: The Significance of Solubility in Drug Discovery and Development
4-Iodo-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are of significant interest in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antibacterial properties[1][2]. The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. Understanding the solubility of a compound like this compound in various organic solvents is paramount for several critical stages of drug development:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for reaction chemistry, crystallization, and chromatography, directly impacting yield and purity.
-
Formulation: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, intravenous, or topical administration.
-
Biological Assays: In vitro and in vivo testing often requires the compound to be dissolved, and the choice of solvent (like DMSO) and its concentration can significantly impact experimental outcomes[3].
This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents, the underlying principles governing its solubility, and a detailed experimental protocol for its quantitative determination.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The structure of this compound, with its quinoline core, a methyl group at the 2-position, and an iodine atom at the 4-position, suggests the following solubility characteristics:
-
Quinoline Core: The quinoline ring system is aromatic and relatively nonpolar, yet the nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor. Unsubstituted quinoline is soluble in many common organic solvents such as ethanol, ether, and acetone[4][5].
-
Methyl Group (-CH3): The methyl group is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule, which may enhance solubility in nonpolar organic solvents.
-
Iodine Atom (-I): The iodine atom is large and polarizable, contributing to van der Waals forces. Its presence increases the molecular weight and can influence crystal lattice energy, which in turn affects solubility.
Based on these structural features, this compound is expected to exhibit good solubility in a range of common organic solvents, particularly those that are polar aprotic or moderately polar. Its solubility in nonpolar solvents is likely to be moderate, while its solubility in highly polar protic solvents like water is expected to be low.
Qualitative Solubility Assessment
A preliminary, qualitative assessment of solubility is a valuable first step in characterizing a new compound. The following table provides a predicted qualitative solubility profile for this compound in a selection of common organic solvents, based on the principles of "like dissolves like" and the properties of substituted quinolines.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The high polarity and ability to accept hydrogen bonds of these solvents will effectively solvate the polarizable this compound molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of alcohols can interact with the nitrogen atom of the quinoline ring, and the alkyl chain can interact with the nonpolar regions of the molecule. |
| Nonpolar Aprotic | Toluene, Hexanes | Low to Moderate | The aromatic ring of toluene may allow for some π-stacking interactions, but the overall polarity mismatch with hexanes will limit solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. |
Quantitative Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method, a gold standard for solubility measurement.
Experimental Workflow
Caption: Workflow for quantitative solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
For each selected solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Rationale: Starting with an excess of the solid ensures that the solvent becomes fully saturated, and an equilibrium is established between the dissolved and undissolved solute.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Rationale: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results. The extended agitation time allows the system to reach a thermodynamic equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Rationale: Filtration is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Rationale: A validated analytical method ensures that the measurement of the solute's concentration is accurate and reproducible.
-
-
Calibration and Calculation:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Theoretical Considerations: Intermolecular Interactions
The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Key intermolecular forces influencing solubility.
-
Van der Waals Forces: The large, polarizable iodine atom and the aromatic quinoline ring contribute significantly to London dispersion forces, a type of van der Waals interaction. These forces will be present in all solvent systems but will be the dominant solute-solvent interaction in nonpolar solvents.
-
Dipole-Dipole Interactions: The nitrogen atom in the quinoline ring introduces a dipole moment. Polar aprotic solvents with their own strong dipoles can effectively interact with the this compound molecule through these forces.
-
π-π Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with aromatic solvents like toluene.
For dissolution to occur, the energy gained from the solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methylquinoline
Introduction: The Significance of the 4-Iodo-2-methylquinoline Scaffold
This compound is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a quinoline core with a methyl group at the 2-position and an iodine atom at the 4-position, serves as a crucial building block in the synthesis of a wide array of more complex molecules. The presence of the iodine atom is particularly strategic, providing a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings), enabling the facile introduction of diverse functional groups at the 4-position. This capability is paramount in the exploration of structure-activity relationships (SAR) during drug discovery, leading to the development of novel therapeutic agents with activities spanning from anticancer to antimicrobial. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles and providing actionable experimental protocols for the research scientist.
Primary Synthetic Pathway: A Three-Step Approach from Aniline
The most robust and commonly employed route to this compound commences with readily available starting materials and proceeds through a well-established sequence of classic organic reactions. This pathway involves the construction of the quinoline core, followed by functional group manipulations to install the iodo substituent.
Step 1: Conrad-Limpach Synthesis of 2-Methylquinolin-4-one
The foundational step is the construction of the 2-methylquinolin-4-one core (which exists in tautomeric equilibrium with 4-hydroxy-2-methylquinoline). The Conrad-Limpach synthesis is a powerful method for this transformation, involving the condensation of an aniline with a β-ketoester.[1][2][3]
Starting Materials:
-
Aniline
-
Ethyl acetoacetate
Mechanism: The reaction proceeds in two key stages. First is the acid-catalyzed condensation of aniline with the keto group of ethyl acetoacetate at or near room temperature to form a stable enamine intermediate (a β-aminoacrylate).[1] This is the kinetically favored product. The second stage involves the thermal cyclization of this intermediate at high temperatures (around 250 °C). At this temperature, an intramolecular electrophilic attack from the enamine onto the aniline ring occurs, followed by the elimination of ethanol to yield the cyclized 4-hydroxyquinoline product.[2]
Diagram: Conrad-Limpach Synthesis Mechanism
Caption: Mechanism of the Conrad-Limpach synthesis.
Experimental Protocol: Synthesis of 2-Methylquinolin-4-one
-
Enamine Formation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) can be added. Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Work-up (Optional): The intermediate enamine can be isolated by removing any excess starting materials under reduced pressure. However, it is often carried forward to the next step without purification.
-
Thermal Cyclization: The crude enamine is added to a high-boiling, inert solvent such as diphenyl ether or mineral oil. The mixture is heated to approximately 250 °C and maintained at this temperature for 30-60 minutes.[2]
-
Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent to remove the high-boiling solvent, and then can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water to afford pure 2-methylquinolin-4-one.
| Parameter | Value | Reference |
| Aniline | 1.0 eq | [1] |
| Ethyl Acetoacetate | 1.0 eq | [1] |
| Cyclization Temp. | ~250 °C | [2] |
| Solvent | Diphenyl Ether | [3] |
| Expected Yield | High | [2] |
Step 2: Chlorination of 2-Methylquinolin-4-one
The hydroxyl group at the 4-position is a poor leaving group. To facilitate nucleophilic substitution, it is converted to a chloro group, a much better leaving group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]
Starting Material:
-
2-Methylquinolin-4-one
Reagent:
-
Phosphorus oxychloride (POCl₃)
Mechanism: The reaction proceeds through the formation of a phosphate ester intermediate. The lone pair on the quinoline nitrogen attacks the phosphorus atom of POCl₃, followed by elimination of a chloride ion. The resulting intermediate is then attacked by the hydroxyl group at the 4-position. Subsequent rearrangement and attack by a chloride ion at the 4-position, with the departure of a stable phosphate species, yields the 4-chloro-2-methylquinoline.
Diagram: Chlorination Workflow
Caption: Workflow for the chlorination of 2-methylquinolin-4-one.
Experimental Protocol: Synthesis of 4-Chloro-2-methylquinoline
-
Reaction Setup: In a fume hood, a mixture of 2-methylquinolin-4-one and an excess of phosphorus oxychloride (typically 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux (the boiling point of POCl₃ is 105.8 °C) and maintained for 1.5-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step and must be performed with extreme care.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is basic (pH 8-9). This will precipitate the crude product. The solid can be filtered, or the mixture can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude 4-chloro-2-methylquinoline. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
| Parameter | Value | Reference |
| 2-Methylquinolin-4-one | 1.0 eq | [5] |
| POCl₃ | 5-10 eq | [5] |
| Reaction Temperature | Reflux | [5] |
| Reaction Time | 1.5-3 h | |
| Expected Yield | >90% |
Step 3: Aromatic Finkelstein Reaction
The final step is the conversion of the 4-chloro derivative to the desired 4-iodo product. This is accomplished via a Finkelstein reaction, a halogen exchange process.[2][7][8] For aryl halides, this reaction is often sluggish and typically requires a catalyst, such as copper(I) iodide (CuI), in what is often termed an "aromatic Finkelstein reaction".[7]
Starting Material:
-
4-Chloro-2-methylquinoline
Reagents:
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Copper(I) iodide (CuI) (catalyst)
-
A diamine ligand (e.g., N,N'-dimethylethylenediamine) (optional, but often beneficial)
Mechanism: The mechanism is believed to involve an oxidative addition of the aryl chloride to a Cu(I) species, followed by reductive elimination of the aryl iodide. The use of a high-boiling polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and facilitate the reaction.[7] The choice of sodium iodide in a solvent like acetone or DMF is also strategic as the resulting sodium chloride is often poorly soluble, helping to drive the reaction to completion according to Le Châtelier's principle.[8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flask is charged with 4-chloro-2-methylquinoline, an excess of sodium iodide (2-3 equivalents), and a catalytic amount of copper(I) iodide (5-10 mol%). If used, a diamine ligand (10-20 mol%) is also added. The flask is flushed with an inert gas (e.g., argon or nitrogen).
-
Solvent and Reaction: Anhydrous, high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added. The mixture is heated to a high temperature (e.g., 120-150 °C) and stirred for several hours to overnight. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with a sodium thiosulfate solution to remove any residual iodine, then with brine. The solution is dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
| Parameter | Value | Reference |
| 4-Chloro-2-methylquinoline | 1.0 eq | [7] |
| Sodium Iodide (NaI) | 2-3 eq | [7] |
| Copper(I) Iodide (CuI) | 5-10 mol% | [7] |
| Solvent | DMF or DMSO | [7] |
| Temperature | 120-150 °C | |
| Expected Yield | Moderate to Good |
Alternative Synthetic Pathway: The Sandmeyer Reaction
An alternative and powerful method for introducing the iodo group is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[9][10][11] This route requires the synthesis of 4-amino-2-methylquinoline as the key precursor.
Diagram: Alternative Sandmeyer Pathway
Caption: Overview of the Sandmeyer reaction route.
Step 1: Synthesis of 4-Amino-2-methylquinoline
This intermediate is typically prepared from 4-chloro-2-methylquinoline via a nucleophilic aromatic substitution reaction with an ammonia source.
Experimental Protocol: Synthesis of 4-Amino-2-methylquinoline
-
Reaction: 4-Chloro-2-methylquinoline is heated with a source of ammonia, such as aqueous or alcoholic ammonia, often in a sealed vessel or autoclave to reach the necessary temperatures and pressures. Alternatively, heating with ammonium carbonate or another ammonia surrogate can be effective.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction after basification. Recrystallization yields the pure 4-amino-2-methylquinoline.
Step 2: Sandmeyer Iodination
The Sandmeyer reaction itself involves two critical stages performed in one pot: diazotization of the primary amine, followed by the displacement of the diazonium group with iodide.[10]
Starting Material:
-
4-Amino-2-methylquinoline
Reagents:
-
Sodium nitrite (NaNO₂)
-
A strong acid (e.g., HCl or H₂SO₄)
-
Potassium iodide (KI)
Mechanism: The primary aromatic amine is treated with a nitrous acid source (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. The diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and its displacement by the iodide nucleophile proceeds readily, often without the need for a copper catalyst that is typical for the chloro and bromo Sandmeyer reactions.[11]
Experimental Protocol: Sandmeyer Iodination
-
Diazotization: 4-Amino-2-methylquinoline is dissolved or suspended in an aqueous solution of a strong acid (e.g., dilute HCl or H₂SO₄) in a flask and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature strictly below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the KI solution.
-
Decomposition: The mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium intermediate, which is observed by the cessation of nitrogen gas evolution.
-
Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine. After drying and solvent evaporation, the crude product is purified by column chromatography to yield this compound.
Conclusion and Outlook
The synthesis of this compound is most reliably achieved through a three-step sequence involving the Conrad-Limpach synthesis to build the quinoline core, followed by chlorination and a subsequent aromatic Finkelstein reaction. This pathway offers high yields for the initial steps and a dependable, albeit sometimes catalyst-dependent, final iodination step. The alternative Sandmeyer route provides a powerful option, particularly if the 4-amino-2-methylquinoline precursor is readily accessible. The choice of route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both pathways provide robust access to this key intermediate, paving the way for the development of novel and impactful molecules in medicinal chemistry and beyond.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Chemical Properties of 4-Iodo-2-methylaniline (CAS Number: 13194-68-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methylaniline, registered under CAS number 13194-68-8, is a pivotal aromatic organic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique structural arrangement, featuring an aniline core substituted with both an iodine and a methyl group, imparts a versatile reactivity profile that is highly valued in the synthesis of complex molecular architectures.[2] The presence of an amino group, a nucleophilic center, and a carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions, makes 4-iodo-2-methylaniline a sought-after building block in the development of novel bioactive compounds and functional materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, offering valuable insights for professionals engaged in research and development.
Physicochemical Properties
4-Iodo-2-methylaniline is a solid at room temperature, typically appearing as grey to purple crystals.[3] It is sensitive to light and should be stored accordingly to prevent degradation.[4]
| Property | Value | Source(s) |
| CAS Number | 13194-68-8 | [5][6] |
| Molecular Formula | C₇H₈IN | [5][6] |
| Molecular Weight | 233.05 g/mol | [5][6] |
| Appearance | Grey to purple crystals | [3] |
| Melting Point | 86-89 °C | [3] |
| Boiling Point | 278.4±28.0 °C (Predicted) | [4] |
| Density | 1.791±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
Note: Further comprehensive solubility studies in a range of common organic solvents such as DMSO, DMF, acetonitrile, ethyl acetate, and dichloromethane are recommended for specific applications.
Spectroscopic and Analytical Characterization
Accurate characterization of 4-iodo-2-methylaniline is crucial for its effective use in synthesis. The following sections detail the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the benzene ring will exhibit distinct signals, likely in the range of δ 6.5-7.5 ppm. The proton ortho to the amino group and meta to the iodine will likely appear as a doublet, the proton meta to both the amino and methyl groups as a doublet of doublets, and the proton ortho to the methyl group and meta to the iodine as a singlet or a narrowly split doublet.
-
Amino Protons: A broad singlet corresponding to the -NH₂ protons is expected, with its chemical shift being concentration and solvent dependent.
-
Methyl Protons: A singlet for the -CH₃ protons will be present, typically in the upfield region of the aromatic spectrum.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom will be significantly shifted downfield. The chemical shifts of the other carbons will be influenced by the electronic effects of the amino and methyl substituents.
-
Methyl Carbon: A signal for the methyl carbon will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 4-iodo-2-methylaniline will display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Two medium intensity bands |
| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands |
| 1650-1580 | N-H bend (scissoring) | Medium intensity band |
| 1600-1450 | Aromatic C=C stretch | Multiple medium to strong bands |
| 1335-1250 | Aromatic C-N stretch | Strong intensity band |
| ~800 | C-I stretch | Weak to medium intensity band |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-iodo-2-methylaniline is expected to show a prominent molecular ion peak (M⁺) at m/z 233. The fragmentation pattern will likely involve the loss of an iodine atom, a methyl radical, or hydrocyanic acid from the aniline ring, leading to characteristic fragment ions.
Chemical Synthesis and Purification
Synthesis via Aromatic Finkelstein Reaction
A common and effective method for the synthesis of 4-iodo-2-methylaniline is the aromatic Finkelstein reaction.[3][5] This reaction involves the conversion of an aryl bromide to an aryl iodide using an iodide salt, typically in the presence of a copper(I) catalyst.
Caption: Synthesis of 4-Iodo-2-methylaniline.
Experimental Protocol: Aromatic Finkelstein Reaction [3][5]
-
Reaction Setup: To a flame-dried, two-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 4-bromo-2-methylaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
Ligand and Solvent Addition: Add a suitable ligand, such as N,N'-dimethylethylenediamine (10 mol%), followed by anhydrous 1,4-dioxane.
-
Reaction Conditions: Heat the resulting suspension to 110 °C and maintain for approximately 18 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia solution. Dilute the resulting blue solution with water and extract with dichloromethane (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography or recrystallization from 50% ethanol.
Purification
For achieving high purity, recrystallization from a suitable solvent system, such as aqueous ethanol, is often effective.[3] Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed for the purification of the crude product.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 4-iodo-2-methylaniline stems from the reactivity of its amino and iodo substituents, making it a valuable precursor in the synthesis of a wide range of biologically active molecules.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 4-iodo-2-methylaniline is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Caption: Key Coupling Reactions of 4-Iodo-2-methylaniline.
-
Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of biaryl compounds.
-
Sonogashira Coupling: Coupling with terminal alkynes to construct C-C triple bonds, leading to the formation of substituted alkynes.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds, yielding substituted alkenes.
-
Buchwald-Hartwig Amination: Cross-coupling with amines to form new C-N bonds, providing access to a diverse range of substituted anilines.
Key Intermediate in the Synthesis of Rilpivirine
A notable application of a close analog, 4-iodo-2,6-dimethylaniline, is its use as a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[7] This underscores the importance of iodinated anilines in the development of antiviral agents.
Safety and Handling
4-Iodo-2-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4-Iodo-2-methylaniline (CAS 13194-68-8) is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecules with potential biological activity. Its well-defined physicochemical properties and predictable reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in the pursuit of scientific innovation.
References
- 1. 4-Iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-IODO-2-METHYLANILINE | 13194-68-8 [chemicalbook.com]
- 4. 13194-68-8 CAS MSDS (4-IODO-2-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of 2-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. Moving beyond a mere recitation of facts, this document delves into the underlying electronic principles governing the regioselectivity of these reactions. We will dissect the intricate interplay of the activating methyl group and the deactivating, yet directing, influence of the quinoline nitrogen. This guide offers not only a robust theoretical framework but also provides detailed, field-proven experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation. Each protocol is designed as a self-validating system, with explanations for each step to ensure reproducibility and a deeper understanding of the reaction dynamics.
The Electronic Landscape of 2-Methylquinoline: A Tale of Two Rings
Quinoline itself is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and exerts a deactivating effect on the entire ring system towards electrophilic attack, making it less reactive than benzene. This deactivation is more pronounced in the pyridine ring (positions 2, 3, and 4) than in the benzene ring (positions 5, 6, 7, and 8).[1][2] Consequently, electrophilic substitution predominantly occurs on the benzenoid ring.[1][2]
The introduction of a methyl group at the 2-position (quinaldine) introduces an activating, electron-donating group. Through hyperconjugation and a weak inductive effect, the methyl group enriches the electron density of the quinoline ring system. However, the powerful deactivating effect of the nitrogen atom still dictates that electrophilic attack will favor the carbocyclic ring.
The regioselectivity of electrophilic substitution on 2-methylquinoline is a delicate balance between the directing effects of the nitrogen atom and the methyl group. Under strongly acidic conditions, which are common for many electrophilic aromatic substitution reactions, the quinoline nitrogen is protonated. This protonation further deactivates the heterocyclic ring, reinforcing the preference for substitution on the benzene ring. The primary sites of electrophilic attack on the quinoline ring are the C5 and C8 positions, as the Wheland intermediates formed by attack at these positions are the most stable.[1][2]
Caption: Directing effects in the electrophilic substitution of 2-methylquinoline.
Key Electrophilic Substitution Reactions and Protocols
Nitration
The nitration of 2-methylquinoline typically yields a mixture of 5-nitro- and 8-nitro-2-methylquinoline. The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture.
| Reaction Parameter | Condition | Effect on Regioselectivity |
| Nitrating Agent | HNO₃/H₂SO₄ | Standard, provides the nitronium ion (NO₂⁺) |
| Temperature | 0-10 °C | Favors mononitration and can influence the 5-/8- isomer ratio[3] |
| Reaction Time | Monitored by TLC | Prevents over-nitration and side reactions |
Experimental Protocol: Synthesis of 5- and 8-Nitro-2-methylquinoline
Objective: To synthesize a mixture of 5- and 8-nitro-2-methylquinoline via electrophilic nitration.
Materials:
-
2-Methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylquinoline (1 equivalent). Place the flask in an ice bath and begin stirring.
-
Causality: The reaction is exothermic, and cooling is crucial to control the reaction rate and prevent unwanted side reactions and over-nitration.
-
-
Acid Addition: Slowly add concentrated sulfuric acid (3-4 equivalents) to the stirring 2-methylquinoline. Maintain the temperature below 10 °C.
-
Causality: Sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
-
-
Nitrating Mixture Addition: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath. Transfer this mixture to a dropping funnel.
-
Causality: Pre-mixing and cooling the nitrating agents ensures the controlled generation of the nitronium ion.
-
-
Nitration: Add the nitrating mixture dropwise to the solution of 2-methylquinoline in sulfuric acid over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Causality: Slow addition prevents a rapid, uncontrolled exotherm and minimizes the formation of di-nitrated byproducts.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product(s), indicating when the reaction is complete.
-
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Causality: This quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent. The product, being less soluble in the aqueous acidic solution, will often precipitate.
-
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Causality: Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Causality: Removal of residual water is essential before solvent evaporation to obtain a pure, dry product.
-
-
Purification: The resulting crude product, a mixture of 5- and 8-nitro-2-methylquinoline, can be purified and the isomers separated by column chromatography on silica gel.
Caption: Workflow for the nitration of 2-methylquinoline.
Halogenation
Halogenation of 2-methylquinoline, particularly bromination and chlorination, also primarily occurs at the 5- and 8-positions. The choice of halogenating agent and reaction conditions can influence the regioselectivity and the extent of halogenation. For instance, direct bromination with bromine in a non-polar solvent can be sluggish. The use of a Lewis acid catalyst or performing the reaction in a polar, acidic medium can enhance the reaction rate.
Experimental Protocol: Synthesis of 5-Bromo-2-methylquinoline
Objective: To selectively synthesize 5-bromo-2-methylquinoline.
Materials:
-
2-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice
-
Sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-methylquinoline (1 equivalent) in concentrated sulfuric acid (5 equivalents) in a round-bottom flask, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature with stirring.
-
Causality: Sulfuric acid protonates the quinoline nitrogen, deactivating the heterocyclic ring and directing substitution to the benzenoid ring. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
-
Heating: Heat the reaction mixture to 60-70 °C for 2-3 hours.
-
Causality: Moderate heating provides the necessary activation energy for the electrophilic substitution to proceed at a reasonable rate.
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Slowly neutralize the solution with a 10% aqueous solution of sodium hydroxide until it is basic (pH > 8).
-
Causality: Basification deprotonates the bromo-2-methylquinoline product, allowing it to be extracted.
-
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Sulfonation
Sulfonation of 2-methylquinoline with fuming sulfuric acid (oleum) or concentrated sulfuric acid at elevated temperatures leads to the formation of 2-methylquinoline-6-sulfonic acid and/or 2-methylquinoline-8-sulfonic acid. The position of sulfonation is temperature-dependent. At lower temperatures, the kinetically favored product is often the 8-sulfonic acid, while at higher temperatures, the thermodynamically more stable 6-sulfonic acid is the major product.[4]
| Reaction Parameter | Condition | Product |
| Temperature | ~100 °C | 2-Methylquinoline-8-sulfonic acid (kinetic product) |
| Temperature | >200 °C | 2-Methylquinoline-6-sulfonic acid (thermodynamic product)[4] |
Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonic Acid
Objective: To synthesize the thermodynamically favored 2-methylquinoline-6-sulfonic acid.
Materials:
-
2-Methylquinoline
-
Fuming Sulfuric Acid (20% SO₃)
-
Round-bottom flask
-
Heating mantle with a temperature controller and sand bath
-
Mechanical stirrer
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a thick-walled round-bottom flask equipped with a mechanical stirrer, carefully add 2-methylquinoline (1 equivalent) to fuming sulfuric acid (4 equivalents).
-
Causality: Fuming sulfuric acid is a powerful sulfonating agent. A mechanical stirrer is necessary to ensure efficient mixing of the viscous reaction mixture.
-
-
Heating: Heat the reaction mixture in a sand bath to 220-230 °C for 4-5 hours.
-
Causality: High temperature is required to overcome the activation energy barrier for sulfonation and to favor the formation of the thermodynamically stable 6-isomer.
-
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature, and then carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction and precipitates the sulfonic acid product, which is typically insoluble in the cold, acidic aqueous solution.
-
-
Isolation: The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from hot water. The purity can be checked by measuring the melting point and spectroscopic analysis.
Friedel-Crafts Reactions
Direct Friedel-Crafts alkylation and acylation reactions on 2-methylquinoline are generally not successful.[5] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates with the basic nitrogen atom of the quinoline ring, forming a complex.[6] This deactivates the ring system to an extent that it will not undergo electrophilic substitution. The complexation effectively neutralizes the catalyst.[6] Therefore, alternative synthetic routes are typically employed to introduce alkyl or acyl groups onto the 2-methylquinoline scaffold.
Conclusion
The electrophilic substitution reactions of 2-methylquinoline are governed by a nuanced interplay of electronic effects. While the nitrogen atom deactivates the ring system, it directs substitution to the benzenoid portion, primarily at the C5 and C8 positions. The activating methyl group at the 2-position does not override this fundamental directing effect. A thorough understanding of these principles, coupled with precise control over reaction conditions such as temperature and reagent choice, is paramount for achieving the desired regioselectivity in the synthesis of substituted 2-methylquinolines. The protocols provided herein offer a robust starting point for researchers, emphasizing the causal relationships behind each experimental step to ensure both success and a deeper comprehension of the underlying chemistry.
References
Introduction: The Strategic Importance of 4-Iodo-2-methylquinoline
An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 4-Iodo-2-methylquinoline
In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, this compound is a particularly valuable intermediate. Its C-I bond provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This guide offers a detailed examination of its synthesis, providing a robust framework for understanding the critical difference between the calculated theoretical yield and the practically achievable experimental yield. For researchers and drug development professionals, mastering this distinction is fundamental to optimizing reaction efficiency, scaling up production, and ensuring project viability.
Synthetic Pathway: A Reliable Route via Diazotization
While direct C-H iodination of 2-methylquinoline is possible, a more controlled and widely adopted method for synthesizing this compound proceeds through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type iodination. This two-step sequence, starting from 2-methylquinolin-4-amine, offers clear stoichiometry and high regioselectivity, making it an ideal model for this analysis.
The process unfolds in two key stages:
-
Diazotization: The primary amine of 2-methylquinolin-4-amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1]
-
Iodination: The diazonium group (-N₂⁺) is subsequently displaced by an iodide ion (I⁻) from a source such as potassium iodide (KI). This step is a classic example of a Sandmeyer-type reaction, which, for iodination, proceeds efficiently without the need for a copper catalyst.[2][3]
Part 1: The Theoretical Yield - A Calculation of the Ideal
The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given quantity of reactants, assuming the reaction proceeds to completion with 100% efficiency and no loss of material.[4] The calculation is grounded in the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.[5]
Balanced Chemical Equation
The overall transformation from 2-methylquinolin-4-amine to this compound can be represented as follows:
Step 1: Diazotization C₁₀H₁₀N₂ + NaNO₂ + 2H₂SO₄ → [C₁₀H₉N₂]⁺HSO₄⁻ + NaHSO₄ + 2H₂O
Step 2: Iodination [C₁₀H₉N₂]⁺HSO₄⁻ + KI → C₁₀H₈IN + N₂ (g) + KHSO₄
The stoichiometry between the starting amine and the final iodinated product is 1:1.
Calculation Framework
To calculate the theoretical yield, one must follow a logical sequence:
-
Determine Molar Masses: Calculate the molar mass of the limiting reactant and the desired product.
-
Calculate Moles of Reactant: Convert the starting mass of the limiting reactant (typically 2-methylquinolin-4-amine) into moles.[6]
-
Determine Moles of Product: Use the 1:1 stoichiometric ratio to determine the maximum number of moles of this compound that can be formed.
-
Calculate Theoretical Mass of Product: Convert the moles of product into grams using its molar mass.[7]
Data for Theoretical Yield Calculation
The quantitative data required for this calculation are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) | Sample Mass (g) | Moles | Stoichiometric Ratio |
| 2-methylquinolin-4-amine | C₁₀H₁₀N₂ | 158.20 | 10.00 | 0.0632 | 1 |
| This compound | C₁₀H₈IN | 269.10 | - | 0.0632 | 1 |
Example Calculation:
-
Moles of 2-methylquinolin-4-amine: 10.00 g / 158.20 g/mol = 0.0632 mol
-
Theoretical Moles of Product: 0.0632 mol (amine) × (1 mol product / 1 mol amine) = 0.0632 mol
-
Theoretical Yield (Mass): 0.0632 mol × 269.10 g/mol = 17.01 g
Part 2: The Experimental Reality - Protocol and Practical Limitations
The experimental yield is the actual mass of purified product isolated at the end of the procedure. It is almost invariably lower than the theoretical yield due to a combination of side reactions, incomplete conversions, and physical losses during workup and purification.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with explanations for each critical step.
1. Diazotization of 2-methylquinolin-4-amine
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methylquinolin-4-amine (10.00 g, 0.0632 mol) in a solution of concentrated sulfuric acid (12 mL) and water (50 mL). Stir until a clear solution of the amine salt is formed.
-
Causality: Using a strong acid in excess serves two purposes: it generates the necessary nitrous acid from NaNO₂ and ensures the starting amine is fully protonated, preventing it from acting as a nucleophile and engaging in unwanted azo coupling side reactions.[8]
-
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Nitrite Addition: Dissolve sodium nitrite (4.50 g, 0.0652 mol, ~1.03 equiv.) in cold water (15 mL). Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Causality: The reaction is exothermic. Slow, dropwise addition prevents localized overheating and subsequent decomposition of the newly formed diazonium salt.[8]
-
-
Monitoring: After the addition is complete, stir for an additional 20 minutes at 0-5 °C. Check for the slight excess of nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).
2. Iodination
-
KI Addition: In a separate flask, dissolve potassium iodide (12.6 g, 0.0759 mol, ~1.2 equiv.) in water (25 mL) and cool the solution in an ice bath. Add this cold KI solution slowly to the diazonium salt solution.
-
Causality: The reaction of the diazonium salt with iodide is vigorous, leading to the evolution of nitrogen gas. Slow addition helps to control the rate of gas evolution.
-
-
Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature and then heat gently to 40-50 °C for one hour to ensure complete decomposition of the diazonium salt.
-
Causality: Gentle warming drives the displacement reaction to completion.
-
3. Work-up and Purification
-
Neutralization & Quenching: Cool the dark reaction mixture in an ice bath. First, add a saturated solution of sodium thiosulfate to reduce any excess iodine (I₂) back to iodide (I⁻), indicated by the disappearance of the dark iodine color. Then, carefully neutralize the mixture by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).[9]
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[10]
-
Causality: Purification is essential to remove unreacted starting materials, byproducts, and residual reagents. However, material is inevitably lost during each transfer, filtration, and crystallization step, directly reducing the final experimental yield.[10]
-
Diagram of the Synthetic Workflow
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 5. byjus.com [byjus.com]
- 6. reddit.com [reddit.com]
- 7. omnicalculator.com [omnicalculator.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Iodo-2-methylquinoline in Palladium-Catalyzed Suzuki-Miyaura Coupling
Prepared by: The Applications & Synthesis Science Team
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its derivatives, 2-methyl-4-arylquinolines are of significant interest due to their demonstrated biological activities, including anticancer properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical C-C bond to synthesize these valuable compounds.[3][4] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-iodo-2-methylquinoline as a superior starting material in these coupling reactions. We delve into the mechanistic rationale for its high reactivity, present optimized protocols, and offer expert insights into reaction parameter selection to ensure reproducible, high-yield syntheses.
Introduction: The Strategic Advantage of this compound
The synthesis of substituted biaryls and hetero-biaryls is fundamental to modern drug discovery. The palladium-catalyzed Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or pseudohalide, is a premier tool for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks.[4][5]
When synthesizing 2-methyl-4-arylquinolines, the choice of the halide on the quinoline core is a critical decision that dictates reaction efficiency. The reactivity of the C-X bond in the rate-determining oxidative addition step of the catalytic cycle follows a well-established trend: I > OTf > Br >> Cl .[3][6] this compound leverages this principle, possessing a relatively weak C-I bond that readily undergoes oxidative addition to the Pd(0) catalyst. This inherent reactivity often translates to significant practical advantages:
-
Milder Reaction Conditions: Couplings can frequently be achieved at lower temperatures, preserving sensitive functional groups on coupling partners.
-
Lower Catalyst Loadings: The high reactivity may allow for a reduction in the amount of expensive palladium catalyst required.[7]
-
Faster Reaction Times: Reactions often proceed to completion more rapidly compared to their bromo- or chloro-analogues.[7]
These factors make this compound an economically and synthetically advantageous choice for constructing libraries of 2-methyl-4-arylquinoline derivatives for screening and lead optimization campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex, which can be summarized in three fundamental steps.[3][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is typically the rate-limiting step of the reaction, and the high reactivity of the C-I bond makes it highly favorable.[10][11]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the iodide and forming a new diorganopalladium(II) intermediate.[3][8][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12]
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 4-Iodo-2-methylquinoline as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide focuses on 4-iodo-2-methylquinoline, a highly valuable and versatile precursor for drug discovery. The strategic placement of an iodine atom at the C4-position provides an excellent reactive handle for transition-metal-catalyzed cross-coupling reactions. This enables the facile introduction of diverse molecular fragments, paving the way for the systematic exploration of chemical space and the development of novel therapeutic agents. We present the scientific rationale, detailed experimental protocols, and expert insights for leveraging this key building block in the synthesis of potential pharmaceutical candidates.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a fundamental motif in both natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The 2-methylquinoline core, in particular, has been identified in numerous compounds with significant biological potential.[1][6]
The utility of this compound stems from the carbon-iodine bond at the 4-position. This bond is sufficiently reactive to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[7] This allows for the modular and efficient construction of large libraries of 4-substituted-2-methylquinoline analogues, a critical strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
Strategic Importance in Drug Discovery
Functionalization at the C4-position of the 2-methylquinoline nucleus has proven to be a highly effective strategy for modulating biological activity. By introducing different substituents, researchers can fine-tune the molecule's interaction with biological targets.
-
Anticancer Agents: Numerous 4-substituted quinoline derivatives have been investigated as anticancer agents.[2][6] For instance, 4-anilino-quinolines have been developed as potent inhibitors of Breast Cancer Resistance Protein (ABCG2), a transporter protein implicated in multidrug resistance in cancer therapy.[8]
-
Anti-inflammatory Agents: The quinoline scaffold is present in compounds with significant anti-inflammatory effects.[1][3] Specific 4-carboxyl quinoline derivatives have been synthesized and identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9]
-
Antifungal and Antimicrobial Agents: The introduction of various amine-containing moieties at the C4-position has led to the discovery of compounds with promising antifungal activity.[10] Similarly, other derivatives have shown potent antibacterial effects, highlighting the scaffold's versatility in combating infectious diseases.[11][12]
The ability to systematically modify the C4-substituent using this compound as a common starting material is therefore a powerful tool for structure-activity relationship (SAR) studies.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable in pharmaceutical research.[7] this compound is an ideal substrate for these transformations. Below are detailed protocols for three cornerstone reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Logical Workflow for Diversification
The following diagram illustrates how this compound serves as a central hub for generating diverse chemical entities through key cross-coupling reactions.
Caption: Synthetic diversification from a central precursor.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-methylquinolines
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures.[7][13][14]
Causality and Insights: The reaction is driven by the formation of a stable C-C bond and the regeneration of the active Pd(0) catalyst.[13] A base is crucial for activating the boronic acid component, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium complex.[14][15] The choice of a mixed solvent system like dioxane/water or DMF/water ensures the solubility of both the organic substrate and the inorganic base.[15]
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (or its pinacol ester equivalent) (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) catalyst can be oxidized by air.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane) followed by the aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄). The typical solvent ratio is 4:1 organic to aqueous.[13][16]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final 4-aryl-2-methylquinoline product.[13]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | XPhos (4 mol%) | PCy₃ (4 mol%) |
| Base | Na₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) | K₂CO₃ (2.0 eq.) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DMF |
| Temperature | 90 °C | 110 °C | 85 °C |
Heck Coupling: Synthesis of 4-Alkenyl-2-methylquinolines
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[17][18] This is particularly useful for introducing vinyl or substituted vinyl groups that can serve as handles for further functionalization or as key pharmacophores themselves.
Causality and Insights: The reaction requires a base, typically an amine like triethylamine (Et₃N) or a carbonate, to neutralize the hydrogen halide (HI) formed during the catalytic cycle.[17] The choice of ligand can influence the regioselectivity of the alkene addition. For terminal alkenes, addition typically occurs at the less substituted carbon. The reaction is often performed at elevated temperatures to ensure efficient catalytic turnover.
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq.), the alkene (1.5-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand if required (e.g., PPh₃, 4-10 mol%).
-
Solvent and Base Addition: Add a suitable solvent such as DMF, NMP, or acetonitrile, followed by the base (e.g., Et₃N or K₂CO₃, 2.0-3.0 eq.).
-
Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the 4-alkenyl-2-methylquinoline.
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |
| Ligand | P(o-tolyl)₃ (4 mol%) | - |
| Base | Et₃N (2.0 eq.) | K₂CO₃ (2.0 eq.) |
| Solvent | DMF | Acetonitrile |
| Temperature | 120 °C | 100 °C |
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-methylquinolines
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[19] This reaction introduces a rigid linear alkyne linker, which is a valuable structural motif in medicinal chemistry for probing binding pockets and as a precursor for other heterocycles.
Causality and Insights: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst.[19][20] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. An amine base (e.g., Et₃N or diisopropylamine) is used both to neutralize the HI byproduct and to act as a solvent. Copper-free protocols have also been developed to avoid potential issues with copper contamination in pharmaceutical intermediates.[21][22]
Caption: Simplified catalytic cycle for Sonogashira coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent, Base, and Alkyne Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine). Stir the mixture for 5 minutes, then add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the desired 4-alkynyl-2-methylquinoline.[21]
| Parameter | Condition 1 (Classic) | Condition 2 (Copper-Free) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Cu Co-catalyst | CuI (4 mol%) | None |
| Base | Et₃N | K₂CO₃ (2.0 eq) |
| Solvent | THF | DMF |
| Temperature | Room Temp to 50 °C | 80 °C |
Conclusion
This compound is a powerful and economically viable precursor for the synthesis of diverse libraries of quinoline-based compounds for pharmaceutical research. Its reactivity in cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—provides reliable and modular access to novel 4-substituted-2-methylquinolines. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to explore the rich chemical space around this privileged scaffold, accelerating the discovery of next-generation therapeutic agents.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Iodo-2-methylquinoline in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its versatile structure has been integral to the development of drugs for treating malaria, cancer, and various infectious diseases.[2] The 2-methylquinoline core, in particular, serves as a crucial building block for numerous targeted therapies. The introduction of substituents at the 4-position of this quinoline system can significantly modulate its pharmacological properties, making the development of efficient and versatile synthetic methodologies for its functionalization a key objective in medicinal chemistry and drug discovery.
This compound is an exceptionally valuable synthetic intermediate for this purpose. The carbon-iodine bond at the 4-position is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties, including aryl, alkenyl, alkynyl, and amino groups. This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound, complete with mechanistic insights and detailed, field-proven protocols.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3] These transformations predominantly proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4] A general representation of this cycle is depicted below.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the organohalide (in our case, this compound) to a coordinatively unsaturated Pd(0) complex. This is followed by transmetalation , where the organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[3][4]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5] This reaction is ideal for synthesizing 4-aryl-2-methylquinolines.
Mechanistic Considerations
The key to a successful Suzuki coupling is the activation of the organoboron species by a base, which facilitates the transmetalation step.[5] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-rich heteroaromatic iodides like this compound, a variety of catalyst systems can be effective.
Experimental Protocol: Synthesis of 4-Phenyl-2-methylquinoline
Figure 2: Step-by-step workflow for the Suzuki coupling of this compound.
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 269.09 | 1.0 | 1.0 | Substrate |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | Coupling partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | Catalyst |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | Base |
| 1,4-Dioxane | - | 8 mL | - | Solvent |
| Water | - | 2 mL | - | Co-solvent |
Procedure:
-
To a two-necked flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Flush the flask with argon for 15-20 minutes.[6]
-
Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under an argon atmosphere for 12-18 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2-methylquinoline.
Heck-Mizoroki Reaction: Synthesis of Alkenylquinolines
The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[4][7] This reaction is a powerful tool for the synthesis of 4-alkenyl-2-methylquinolines, which are valuable precursors for further synthetic transformations.
Mechanistic Considerations
The Heck reaction typically proceeds via a neutral palladium cycle and requires a base to regenerate the active Pd(0) catalyst.[4] The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the steric properties of the catalyst system.
Experimental Protocol: Synthesis of 4-(trans-Styryl)-2-methylquinoline
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 269.09 | 1.0 | 1.0 | Substrate |
| Styrene | 104.15 | 1.5 | 1.5 | Coupling partner |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | Catalyst precursor |
| P(o-tolyl)₃ | 304.37 | 0.04 | 0.04 | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | Solvent |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Add DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-(trans-styryl)-2-methylquinoline.
Sonogashira Coupling: Access to Alkynylquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is exceptionally useful for synthesizing 4-alkynyl-2-methylquinolines, which are versatile intermediates in organic synthesis and drug discovery.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I) salts.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne.
Experimental Protocol: Synthesis of 2-Methyl-4-(phenylethynyl)quinoline
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 269.09 | 1.0 | 1.0 | Substrate |
| Phenylacetylene | 102.13 | 1.2 | 1.2 | Coupling partner |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | Catalyst |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | Base and Solvent |
| Tetrahydrofuran (THF) | - | 5 mL | - | Solvent |
Procedure:
-
To a Schlenk flask containing this compound (1.0 mmol, 1.0 equiv.), add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 6-12 hours under an argon atmosphere.
-
Monitor the reaction's completion using TLC.
-
Once complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain 2-methyl-4-(phenylethynyl)quinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[9] This reaction is invaluable for the synthesis of 4-amino-2-methylquinoline derivatives, which are prevalent in many pharmaceutical agents.
Mechanistic Considerations
This reaction follows the general palladium catalytic cycle, with the key steps being the oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[9][10] The choice of ligand is crucial and often dictates the scope of the reaction with respect to the amine coupling partner. Sterically hindered phosphine ligands are commonly employed.[9]
Experimental Protocol: Synthesis of N-Benzyl-2-methylquinolin-4-amine
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 269.09 | 1.0 | 1.0 | Substrate |
| Benzylamine | 107.15 | 1.2 | 1.2 | Coupling partner |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 | Catalyst precursor |
| Xantphos | 578.68 | 0.04 | 0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | Base |
| Toluene | - | 5 mL | - | Solvent |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) to the tube.
-
Remove the tube from the glovebox and add toluene (5 mL) and benzylamine (1.2 mmol, 1.2 equiv.) under an argon atmosphere.
-
Seal the tube and heat the mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to give N-benzyl-2-methylquinolin-4-amine.
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[11] While the toxicity of organotin reagents is a concern, the reaction is highly versatile and tolerant of a wide range of functional groups.[12]
Mechanistic Considerations
The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions.[11] The transmetalation step is often the rate-determining step, and its rate can be influenced by the nature of the non-transferable groups on the tin reagent.
Experimental Protocol: Synthesis of 2-Methyl-4-(thiophen-2-yl)quinoline
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 269.09 | 1.0 | 1.0 | Substrate |
| 2-(Tributylstannyl)thiophene | 371.21 | 1.1 | 1.1 | Coupling partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | Catalyst |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | Solvent |
Procedure:
-
To a flask containing a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL), add 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 equiv.).
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture at 90 °C under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of KF.
-
Stir the mixture for 30 minutes, then filter to remove the tin fluoride precipitate.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to afford 2-methyl-4-(thiophen-2-yl)quinoline.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base/solvent | Ensure proper degassing to remove oxygen. Screen different ligands, bases, and solvents. Verify the quality of reagents. |
| Formation of Side Products | Homocoupling of the coupling partner, dehalogenation | Lower the reaction temperature. Use a lower catalyst loading. Additives like Cu(I) salts can sometimes suppress homocoupling. |
| Poor Reproducibility | Inconsistent reagent quality, moisture sensitivity | Use freshly distilled solvents and high-purity reagents. Ensure all glassware is oven-dried. |
Conclusion
This compound is a versatile and powerful building block for the synthesis of a diverse range of functionalized quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—provide reliable and efficient pathways to access novel chemical entities with significant potential in drug discovery and development. The choice of the specific cross-coupling reaction and the optimization of the reaction conditions are paramount to achieving the desired synthetic outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
Application Note & Protocol: A Modern Synthetic Approach to 4-Amino-2-methylquinoline
Abstract
4-Amino-2-methylquinoline is a foundational scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its synthesis, however, presents challenges, particularly in achieving a clean and efficient introduction of the C4-amino group. This application note provides a comprehensive, field-proven guide for the synthesis of 4-amino-2-methylquinoline from its corresponding halo-precursor, 4-iodo-2-methylquinoline. We detail a robust protocol centered on the Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry.[3][4] By employing an ammonia surrogate, this method circumvents the practical difficulties of using ammonia gas directly while ensuring high yields and purity.[5][6] This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles, safety considerations, and characterization data necessary for successful implementation.
Introduction and Mechanistic Rationale
The construction of aryl-amine bonds is one of the most frequent transformations in the synthesis of pharmaceuticals and functional materials. While classical methods like nucleophilic aromatic substitution (SNAr) are effective for highly electron-deficient rings, their application is limited.[7] The direct amination of less activated aryl halides, such as this compound, requires more sophisticated strategies.
The Buchwald-Hartwig amination has emerged as the preeminent method for this purpose, offering broad substrate scope and functional group tolerance.[3][8] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states to couple an aryl halide with an amine.
The Challenge of Primary Amination and the Role of Ammonia Surrogates
A significant hurdle in the Buchwald-Hartwig reaction is the use of ammonia as the amine partner to generate primary anilines. Ammonia gas is difficult to handle in a standard laboratory setting, and its strong binding affinity for palladium can poison the catalyst.[5] To overcome this, "ammonia surrogates" or "ammonia equivalents" are employed. These are molecules that can be coupled to the aryl halide, followed by a simple deprotection step to reveal the primary amine.[6][9] Common examples include benzophenone imine and lithium bis(trimethylsilyl)amide.[5][8] This protocol will utilize benzophenone imine, which provides a stable, easily handled solid that undergoes clean hydrolysis post-coupling.
The Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle for the Buchwald-Hartwig amination involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The ammonia surrogate (benzophenone imine) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated imine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the nitrogen atom bond, forming the C-N bond of the protected product and regenerating the Pd(0) catalyst.
-
Ligand Association: The regenerated Pd(0) species re-associates with ligands to re-enter the catalytic cycle.
The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are known to accelerate the reductive elimination step and promote the formation of the active, monoligated catalyst species, thereby increasing reaction efficiency.[3][7]
Caption: Buchwald-Hartwig Catalytic Cycle for C-N Coupling.
Materials and Safety
Reagents and Equipment
| Reagent | CAS No. | Molar Mass ( g/mol ) | Notes |
| This compound | 14815-56-8 | 269.09 | Starting material. |
| Benzophenone imine | 1013-88-3 | 181.24 | Ammonia surrogate.[5] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium(0) source. Air-sensitive. |
| Xantphos | 161265-03-8 | 578.68 | Ligand. Air-stable solid. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Strong, non-nucleophilic base. Moisture-sensitive. |
| Toluene | 108-88-3 | 92.14 | Anhydrous, degassed solvent recommended. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2M aqueous solution for hydrolysis. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous, for drying. |
Required Equipment: Schlenk line or glovebox for inert atmosphere, oven-dried glassware, magnetic stirrer/hotplate, oil bath, rotary evaporator, thin-layer chromatography (TLC) plates, and a column chromatography setup.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Palladium Catalysts: Palladium compounds can be toxic. Handle with care in a well-ventilated fume hood. Avoid inhalation of dust.[4]
-
Sodium tert-butoxide: Highly corrosive and reacts violently with water. Handle under an inert atmosphere and away from moisture.[4]
-
Solvents: Toluene and hexanes are flammable and harmful. Ethyl acetate can cause irritation. Use only in a fume hood.[10]
-
This compound: Halogenated organic compounds should be handled with care. Avoid skin contact and inhalation.[11][12]
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.
Detailed Experimental Protocol
This protocol is designed on a 1.0 mmol scale. Adjust quantities as needed.
Caption: Overall Experimental Workflow.
Part A: Buchwald-Hartwig Coupling
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (269 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition: In the following order, add benzophenone imine (200 mg, 1.1 mmol, 1.1 equiv), Xantphos (17 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: Briefly remove the septum and add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd). Causality Note: Adding the catalyst last minimizes its exposure to air.
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Via syringe, add 5 mL of anhydrous, degassed toluene.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material. The intermediate product will be UV active.
Part B: Imine Hydrolysis and Workup
-
Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 5 mL of water.
-
Hydrolysis: Add 5 mL of 2M HCl to the flask. Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Causality Note: The acidic conditions protonate the imine nitrogen, facilitating nucleophilic attack by water and liberating the primary amine and benzophenone. Monitor the disappearance of the imine intermediate by TLC.
-
Neutralization: Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate or 2M NaOH until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part C: Purification
-
Chromatography Setup: Prepare a silica gel column using a suitable eluent system. A gradient elution, starting from 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, is often effective.
-
Loading and Elution: Adsorb the crude product onto a small amount of silica gel and load it onto the column. Elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent under reduced pressure to yield 4-amino-2-methylquinoline as a solid, typically colorless to pale yellow.[13] Determine the final yield.
Product Characterization
The identity and purity of the synthesized 4-amino-2-methylquinoline should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | Colorless to pale yellow solid[13] |
| Molecular Formula | C₁₀H₁₀N₂[14] |
| Molar Mass | 158.20 g/mol [14] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.9 (d, 1H), ~7.5 (d, 1H), ~7.3 (t, 1H), ~7.0 (t, 1H), ~6.4 (s, 1H), ~6.2 (s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃). Note: Shifts are approximate and may vary. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~158, ~152, ~149, ~129, ~124, ~123, ~121, ~118, ~100, ~24. Note: Shifts are approximate.[15] |
| Mass Spec (ESI+) | m/z = 159.09 [M+H]⁺ |
| IR (ATR) | ν ~3450, 3300 cm⁻¹ (N-H stretching) |
Discussion and Troubleshooting
-
Low Yield: If the reaction stalls, this could be due to catalyst deactivation (insufficiently inert conditions), impure reagents (especially the base), or a non-optimal ligand/catalyst loading. Ensure all reagents are pure and the system is scrupulously maintained under an inert atmosphere.
-
Hydrodehalogenation Side Product: Formation of 2-methylquinoline (loss of iodine without C-N bond formation) can occur. This typically points to issues with the catalyst system or the presence of trace water. Using a robust ligand like Xantphos helps minimize this pathway.
-
Incomplete Hydrolysis: If the imine intermediate persists after acidic workup, extend the stirring time or gently warm the mixture (e.g., to 40 °C).
This protocol provides a reliable and scalable method for synthesizing 4-amino-2-methylquinoline, a valuable building block for further chemical exploration. By understanding the underlying principles of the Buchwald-Hartwig amination, researchers can effectively apply and adapt this procedure for various synthetic targets.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ammonia surrogates in the synthesis of primary amines [ouci.dntb.gov.ua]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. echemi.com [echemi.com]
- 13. 4-Amino-2-Methylquinoline Manufacturer & Supplier China | Properties, Applications, Safety Data, Price [quinoline-thiophene.com]
- 14. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: 4-Iodo-2-methylquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Core and the Strategic Importance of Iodination
The quinoline nucleus is a cornerstone in the architecture of medicinally important molecules, recognized as a "privileged scaffold" due to its recurring presence in a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5] Within this esteemed class of compounds, 4-iodo-2-methylquinoline emerges as a particularly valuable intermediate for drug discovery and development. The strategic placement of an iodine atom at the C4-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[6][7] This allows for the systematic and efficient exploration of the chemical space around the quinoline core, facilitating the generation of diverse compound libraries for biological screening. The methyl group at the C2-position can also influence the molecule's steric and electronic properties, contributing to its binding affinity and selectivity for biological targets.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutic agents.
Synthetic Pathways to this compound: A Protocol for a Key Intermediate
The efficient synthesis of this compound is a critical first step in its application. While several methods for quinoline synthesis exist, a practical and scalable approach involves the conversion of the more readily available 4-chloro-2-methylquinoline. This two-step process, involving a halogen exchange reaction, provides a reliable route to the desired iodo-derivative.
Protocol 1: Synthesis of this compound from 4-Chloro-2-methylquinoline
This protocol details the conversion of 4-chloro-2-methylquinoline to this compound via a Finkelstein-type reaction.
Materials:
-
4-Chloro-2-methylquinoline
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-2-methylquinoline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add sodium iodide (3.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Sodium Iodide: A significant excess of sodium iodide is used to drive the equilibrium of the Finkelstein reaction towards the formation of the iodoquinoline.
-
DMF: This polar aprotic solvent is chosen for its ability to dissolve both the organic substrate and the inorganic salt, facilitating the reaction.
-
Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted iodine, which can interfere with subsequent reactions and purification.
Application in Anticancer Drug Discovery: Leveraging the 4-Iodo Moiety for Kinase Inhibitor Synthesis
The quinoline scaffold is a prominent feature in numerous kinase inhibitors, a class of targeted cancer therapeutics.[8][9] The 4-position of the quinoline ring is a key point for modification to achieve potent and selective inhibition of various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10] this compound serves as an excellent precursor for the synthesis of novel kinase inhibitors through palladium-catalyzed cross-coupling reactions.
Application Note 1: Synthesis of 4-Aryl-2-methylquinolines as Potential Kinase Inhibitors
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating a carbon-carbon bond between the C4-position of the quinoline ring and various aryl or heteroaryl boronic acids. This allows for the introduction of diverse substituents that can interact with the ATP-binding pocket of kinases.
Workflow for the Synthesis of 4-Aryl-2-methylquinoline Derivatives:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Addition of Base and Solvents: Add potassium carbonate (2.0 equivalents), 1,4-dioxane, and water (typically in a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-methylquinoline.
Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions.[11] The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Representative Biological Data for Quinoline-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | 8.5 (for compound 3d) | HepG2 | [4] |
| 4-Aminoquinolines | RIPK2 | 5.1 (for compound 14) | In vitro assay | [5] |
| Quinazoline-Isatin Hybrids | CDK2, EGFR, VEGFR-2, HER2 | 76 - 183 (for compound 6c) | In vitro assays | [9] |
Application in Antimicrobial Drug Discovery
The quinoline scaffold is also a key component of many antimicrobial agents.[3][12] By modifying the 4-position of 2-methylquinoline, it is possible to develop novel compounds with activity against a range of pathogens.
Application Note 2: Synthesis of 4-Amino- and 4-Alkoxy-2-methylquinoline Derivatives
The iodine atom at the 4-position of this compound can be displaced by various nucleophiles, such as amines and alcohols, to generate libraries of 4-substituted-2-methylquinolines for antimicrobial screening.
Reaction Pathway for Nucleophilic Substitution:
Caption: Nucleophilic Substitution Pathway.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines a general method for the reaction of this compound with an amine or alcohol nucleophile.
Materials:
-
This compound
-
Amine or alcohol (e.g., morpholine or sodium methoxide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine or alcohol (1.5-2.0 equivalents) in DMF.
-
Addition of Base: Add potassium carbonate (2.0 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the desired 4-substituted-2-methylquinoline derivative.
Table 2: Antimicrobial Activity of Representative Iodo-Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-Iodo-substituted carboxy-quinolines | S. epidermidis | Varied | [12] |
| 6-Iodo-substituted carboxy-quinolines | K. pneumoniae | Inactive | [12] |
| 6-Iodo-substituted carboxy-quinolines | C. parapsilosis | Varied | [12] |
Note: This data is for 6-iodo-quinoline derivatives, highlighting the potential antimicrobial activity of iodo-substituted quinolines.
Conclusion: A Versatile Building Block for Future Discoveries
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization, particularly through palladium-catalyzed cross-coupling and nucleophilic substitution reactions, provides a powerful platform for the synthesis of diverse libraries of quinoline derivatives. These derivatives have shown significant promise as anticancer and antimicrobial agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this remarkable scaffold in the ongoing quest for novel and effective therapeutics.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. d-nb.info [d-nb.info]
- 8. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
protocol for Sonogashira coupling using 4-Iodo-2-methylquinoline
An Application Guide to the Sonogashira Coupling of 4-Iodo-2-methylquinoline for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[4] It is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and requires a base to proceed.[5]
This application note focuses on the Sonogashira coupling of this compound. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[6][7] The alkynyl group is also a critical functional group in drug design, valued for its linear geometry and its ability to act as a stable structural linker, enhance binding affinity, and improve metabolic stability.[8][9] The coupling of these two fragments provides a direct route to 4-alkynyl-2-methylquinoline derivatives, which are valuable intermediates in the synthesis of complex molecules and potential drug candidates.[10]
Mechanistic Rationale: The Synergistic Palladium and Copper Cycles
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[11][12] While copper-free variants exist, the classical Pd/Cu system remains widely used for its efficiency.[2][3]
The Palladium Cycle (The "Cross-Coupling Engine"):
-
Reductive Elimination & Catalyst Regeneration (A→B): The cycle begins with the active 14-electron Pd(0)L₂ species.
-
Oxidative Addition (B→C): The aryl halide (this compound) undergoes oxidative addition to the Pd(0) center. This is often the rate-determining step. The high reactivity of the carbon-iodine bond makes iodoquinolines excellent substrates for this step.[13]
-
Transmetalation (C→D): The key step where the two cycles intersect. The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the halide.
-
Trans-Cis Isomerization (D→E): The resulting complex isomerizes to place the organic groups in a cis orientation, a prerequisite for reductive elimination.
-
Reductive Elimination (E→A): The final product, 4-alkynyl-2-methylquinoline, is expelled from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.
The Copper Cycle (The "Alkyne Activator"):
-
π-Alkyne Complex Formation (F→G): The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation & Acetylide Formation (G→H): In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed to form the crucial copper acetylide intermediate. The base also serves to neutralize the hydrogen halide (HI) formed during the reaction.[14] This copper acetylide is now primed for the transmetalation step with the palladium complex.
A potential and common side reaction is the copper-catalyzed homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling), which can be minimized by maintaining anaerobic conditions.[2]
Protocol Parameters: A Quantitative Overview
The following table summarizes a typical starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific terminal alkyne used.
| Component | Role | Reagent Example | Stoichiometry (equiv) | Mol% Loading | Typical Amount (for 1 mmol scale) |
| Aryl Halide | Electrophile | This compound | 1.0 | - | 269 mg (1.0 mmol) |
| Terminal Alkyne | Nucleophile | Phenylacetylene | 1.1 - 1.5 | - | 112-168 µL (1.1-1.5 mmol) |
| Palladium Catalyst | Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | - | 1 - 5 mol% | 7 - 35 mg |
| Copper Co-catalyst | Co-catalyst | Copper(I) Iodide (CuI) | - | 2 - 10 mol% | 4 - 19 mg |
| Base | Acid Scavenger | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 5.0 | - | 0.28 - 0.70 mL |
| Solvent | Reaction Medium | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - | - | 5 - 10 mL |
Detailed Experimental Protocol
This protocol provides a step-by-step method for the coupling of this compound with a terminal alkyne.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and organic solvents are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.[15]
-
The reaction should be conducted under an inert atmosphere as Pd(0) species can be air-sensitive.[1]
Reagents and Equipment:
-
Two- or three-neck round-bottom flask (or Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Septa, needles, and syringes
-
Standard laboratory glassware for workup
-
TLC plates, developing chamber, and UV lamp
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[15]
-
Rationale: Adding the solid reagents first allows for efficient atmospheric purging. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
-
Inert Atmosphere:
-
Seal the flask with septa and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent oxidative degradation of the Pd(0) catalyst and to minimize the undesirable Glaser homocoupling of the alkyne.[1]
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and promotes the homocoupling of the terminal alkyne, reducing the yield of the desired product.[16]
-
-
Addition of Solvents and Reagents:
-
Using a syringe, add the anhydrous, degassed solvent (e.g., THF, 5-10 mL).
-
Add the amine base (e.g., triethylamine, 3.0 equiv).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Rationale: Degassed solvents are used to further ensure an oxygen-free environment. The base is added before the alkyne to create the basic medium required for deprotonation.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically room temperature to 60 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting this compound spot indicates reaction completion.
-
Rationale: Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyne. TLC is an essential tool for determining the optimal reaction time and preventing the formation of degradation byproducts from prolonged heating.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the insoluble catalyst residues and salts.[15] Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base) and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-alkynyl-2-methylquinoline product.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion
The Sonogashira cross-coupling reaction is a powerful and reliable method for synthesizing 4-alkynyl-2-methylquinoline derivatives.[17][18] By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly by ensuring an inert atmosphere—researchers can achieve high yields of these valuable compounds. This protocol provides a robust starting point for scientists and drug development professionals to access novel chemical matter for further investigation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 9. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedure for Buchwald-Hartrixog Amination of 4-Iodo-2-methylquinoline
Abstract
This document provides a detailed experimental guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-iodo-2-methylquinoline. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of crucial C-N bonds in the synthesis of pharmaceuticals and functional materials.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol grounded in mechanistic understanding and practical, field-proven insights. We will delve into the rationale behind the choice of catalysts, ligands, bases, and reaction conditions, and provide a step-by-step procedure, troubleshooting advice, and a thorough safety analysis.
Introduction: The Significance of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][2][4][5] Developed independently by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in countless bioactive molecules and organic materials.[1][6] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely replacing harsher, traditional methods for C-N bond formation.[1]
The quinoline core, and specifically 4-aminoquinoline derivatives, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[7][8] The ability to efficiently and selectively introduce various amine functionalities at the C4 position of the quinoline ring via the Buchwald-Hartwig amination is therefore of paramount importance in drug discovery and development. This guide will focus on the practical application of this reaction to this compound, a common building block in the synthesis of such compounds.
Mechanistic Overview: The "Why" Behind the Protocol
A fundamental understanding of the reaction mechanism is crucial for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4][9]
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) in a process called oxidative addition. This step forms a Pd(II) intermediate.[1][5][9] The choice of a suitable ligand is critical here, as it influences the rate and efficiency of this step.[10]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][11] The strength and solubility of the base can significantly impact the reaction outcome.[12][13]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center.[1][5][9] This step also regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
The selection of each reaction component is a deliberate choice aimed at optimizing this catalytic cycle for the specific substrates involved. For instance, while aryl iodides are generally reactive, the iodide anion generated can sometimes inhibit the catalyst.[4][14] The choice of solvent and ligand can help mitigate this effect.[4][15]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the amination of this compound with a generic primary or secondary amine. Note: This is a representative protocol and may require optimization for specific amine coupling partners.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Notes |
| This compound | C₁₀H₈IN | 269.08 | Aryl Halide | Starting material. |
| Amine | - | - | Nucleophile | The specific amine to be coupled. |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Catalyst Precursor | A common and effective palladium source.[14] |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand | A bidentate phosphine ligand often effective for heteroaryl couplings.[5][9] |
| Sodium tert-butoxide | NaOtBu | 96.10 | Base | A strong, non-nucleophilic base.[12][14] |
| Toluene | C₇H₈ | 92.14 | Solvent | A common solvent for this reaction.[4][12] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | For workup. |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase | For column chromatography. |
| Argon or Nitrogen Gas | Ar or N₂ | - | Inert Atmosphere | Essential to prevent catalyst oxidation.[4] |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
Step-by-Step Procedure
Reaction Setup:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and Xantphos (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv.). Then, add the amine (1.2 equiv.) followed by anhydrous, degassed toluene (to achieve a concentration of approximately 0.1 M with respect to the this compound).
Reaction Execution:
-
Heating: Immerse the flask in a preheated oil bath set to 100 °C.
-
Stirring: Stir the reaction mixture vigorously. The rate of agitation can be crucial, especially with heterogeneous mixtures.[14]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Workup and Purification:
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-methylquinoline derivative.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst (oxidized) | - Ensure rigorous inert atmosphere techniques. Use fresh, high-quality reagents. |
| - Inappropriate ligand or base | - Screen different ligands (e.g., BrettPhos, Josiphos) and bases (e.g., K₂CO₃, Cs₂CO₃).[6][12] | |
| - Low reaction temperature | - Increase the reaction temperature in increments. | |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water | - Use anhydrous solvents and reagents. |
| - Unfavorable catalyst/ligand combination | - Optimize the palladium-to-ligand ratio. | |
| Difficulty in purification | - Baseline streaking on TLC | - The product may be basic. Add a small amount of triethylamine to the eluent. |
| - Inseparable impurities | - Re-evaluate the reaction conditions to minimize side product formation. |
Safety Precautions
-
Palladium Compounds: While generally of low toxicity, palladium compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.
-
Toluene: Toluene is a flammable and toxic solvent. Use in a well-ventilated fume hood and away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 4-amino-2-methylquinoline derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocol provided herein serves as a solid foundation for the successful application of this important transformation in the pursuit of novel chemical entities for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. research.rug.nl [research.rug.nl]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 4-Iodo-2-methylquinoline for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Iodo-2-methylquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with applications ranging from anticancer to antimalarial agents.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged core for designing molecules that interact with biological targets. Within this class, this compound stands out as a particularly versatile and powerful building block for the synthesis of novel heterocyclic compounds.
The strategic value of this compound lies in the reactivity of its carbon-iodine (C-I) bond at the 4-position. This bond is susceptible to a variety of powerful transition-metal-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse chemical moieties. This capability enables the construction of extensive libraries of novel quinoline derivatives for screening in drug discovery programs and for development as advanced materials.[3] This guide provides detailed protocols and expert insights for employing this compound in several key synthetic transformations.
Core Synthetic Strategies & Protocols
The C(sp²)-I bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These methods are celebrated for their high functional group tolerance, reliability, and broad substrate scope. Below are detailed protocols for the most effective strategies to derivatize this key intermediate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds between sp²-hybridized carbons, making it indispensable for synthesizing biaryl and aryl-vinyl structures.[4][5] The reaction couples the iodoquinoline with an organoboron compound, typically a boronic acid or ester, under basic conditions.[6]
Expertise & Causality: The choice of a palladium catalyst, ligand, base, and solvent system is critical for success. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, initiates the catalytic cycle. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6] A mixed-solvent system, often including water, can accelerate this step and improve yields. Degassing the reaction mixture is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Protocol: Synthesis of 4-Aryl-2-methylquinolines
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles).
-
Reaction Execution: Heat the mixture to 90-100 °C in an oil bath and stir vigorously under an inert atmosphere for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-methylquinoline product.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[7] This reaction is co-catalyzed by palladium and copper(I) salts and is fundamental for synthesizing conjugated enynes and arylalkynes, which are prevalent in materials science and medicinal chemistry.[8][9]
Expertise & Causality: The reaction proceeds via two interconnected catalytic cycles.[8] The palladium cycle involves the oxidative addition of the iodoquinoline to Pd(0). The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8] A base, typically an amine like triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and neutralize the HI formed during the reaction.[8]
Detailed Protocol: Synthesis of 4-Alkynyl-2-methylquinolines
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and Copper(I) iodide [CuI] (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL), followed by a degassed amine base, such as triethylamine (Et₃N) (3.0 mmol, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-8 hours).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-methylquinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[10][11] This reaction has revolutionized the synthesis of aryl amines, which are key components of many pharmaceuticals.[12][13]
Expertise & Causality: This reaction requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is crucial and often depends on the specific amine and aryl halide being coupled. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective.[12] The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[10]
Detailed Protocol: Synthesis of 4-Amino-2-methylquinolines
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq.) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.). Seal the tube with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL) via syringe, followed by the amine coupling partner (1.2 mmol, 1.2 eq.).
-
Reaction Execution: Place the reaction tube in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the resulting residue by column chromatography to yield the target 4-amino-2-methylquinoline derivative.
Heck Coupling: Vinylation for C=C Bond Formation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon double bond.[14][15] It is a powerful tool for synthesizing complex molecules, such as stilbenes and cinnamates.[16]
Expertise & Causality: The reaction is catalyzed by a palladium complex and requires a base to regenerate the active Pd(0) catalyst at the end of the cycle.[14] The choice of ligand can influence the regioselectivity and efficiency of the reaction. Phosphine-free conditions using catalysts like palladium(II) acetate are also common.
Detailed Protocol: Synthesis of 4-Vinyl-2-methylquinolines
-
Reaction Setup: Combine this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 eq.), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., triphenylphosphine [PPh₃], 0.04 mmol, 4 mol%) in a reaction vessel.
-
Solvent and Base Addition: Add a polar aprotic solvent like DMF or acetonitrile (10 mL) and a base such as triethylamine (Et₃N) (1.5 mmol, 1.5 eq.).
-
Degassing: Degas the mixture with argon or nitrogen for 15 minutes.
-
Reaction Execution: Heat the reaction to 80-120 °C and stir under an inert atmosphere for 12-24 hours.
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Comparative Overview
The following table summarizes the typical conditions and outcomes for the described synthetic strategies.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 90-100 | 70-95% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA | THF, DMF | 25-60 | 65-90% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 60-85% |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF, MeCN | 80-120 | 55-80% |
Visualization of Synthetic Workflow
The diagram below illustrates a generalized workflow for the palladium-catalyzed synthesis of novel heterocyclic compounds starting from this compound.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin.
-
Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle in a well-ventilated fume hood. Minimize waste and collect residues for proper disposal or recovery.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources. Ensure proper grounding of equipment.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a superb precursor for the synthesis of diverse and novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and versatile pathways to functionalize the quinoline core at the 4-position. The protocols and insights provided in this guide offer a robust foundation for researchers to explore new chemical space, facilitating the discovery of next-generation pharmaceuticals and advanced materials.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-2-methylquinoline
Welcome to the technical support center for the synthesis of 4-iodo-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. Drawing from established reaction mechanisms and practical laboratory experience, this document provides in-depth troubleshooting in a direct question-and-answer format.
I. Overview of Synthetic Strategies & Common Pitfalls
The synthesis of this compound is not a single reaction but a pathway with several decision points, each carrying its own set of potential side reactions. The choice of starting materials dictates the nature of the byproducts you are most likely to encounter. Below is a flowchart outlining the common synthetic routes, which will be referenced throughout this guide.
Caption: Common synthetic pathways to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, categorized by the synthetic route.
Route A: Byproducts from Initial Quinoline Synthesis & Direct Iodination
This route involves first constructing the 2-methylquinoline core, often via acid-catalyzed cyclization reactions like the Doebner-von Miller synthesis, followed by direct iodination of the aromatic ring.
Question 1: My Doebner-von Miller reaction to form the 2-methylquinoline ring is producing a large amount of dark, intractable tar. How can I minimize this?
Answer: Tar formation is a classic and frequent issue in Doebner-von Miller and similar acid-catalyzed quinoline syntheses.[1] It arises from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) used in the reaction.[2][3]
Causality & Mechanism: Under strong acidic conditions, the carbonyl compound can readily self-condense and polymerize. This process is highly exothermic, and localized hotspots can accelerate tar formation, leading to significantly reduced yields and a difficult purification process.
Troubleshooting & Optimization Protocol:
-
Slow Addition of Reagents: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[1] This keeps the instantaneous concentration of the polymerizable species low.
-
Use of a Two-Phase System: Performing the reaction in a biphasic medium (e.g., water/toluene) can sequester the organic aldehyde in the non-aqueous phase, reducing its contact with the strong aqueous acid and thus minimizing polymerization.[2]
-
Moderators: While more common in the related Skraup synthesis, the addition of a mild oxidizing agent or a moderator like ferrous sulfate can sometimes help control the reaction's exothermicity.[2][3]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reagent Addition | All at once | Slow, dropwise addition of carbonyl | Minimizes instantaneous concentration of polymerizable species.[1] |
| Solvent System | Single phase (e.g., acid) | Biphasic (e.g., water/toluene) | Sequesters carbonyl from strong acid, reducing polymerization.[2] |
| Temperature | High, often reflux | Controlled heating to initiate | Prevents runaway reaction and charring. |
Question 2: After direct iodination of 2-methylquinoline, my NMR spectrum shows multiple quinoline signals, suggesting I have a mixture of isomers. Why did this happen?
Answer: Direct iodination of an unsubstituted quinoline ring is prone to forming a mixture of regioisomers. The quinoline ring has multiple positions available for electrophilic or radical attack, and the directing effects of the heterocyclic nitrogen and the methyl group are not always sufficient to give a single product.
Causality & Mechanism: The outcome of the iodination depends heavily on the reaction mechanism.
-
Electrophilic Iodination: Tends to substitute at positions with higher electron density, which in the quinoline system are often the C5 and C8 positions on the benzene ring, but can also occur at other positions.
-
Radical Iodination: Can favor different positions, with some methods showing a preference for C3 iodination.[1]
The presence of the 2-methyl group further complicates selectivity. Without a strong directing group at a specific position, you will likely get a mixture of products that are difficult to separate.
Troubleshooting & Optimization Protocol:
-
Re-evaluate Your Strategy: Direct iodination is often a poor choice for achieving regiochemical purity. It is highly recommended to switch to a route that builds the iodine into the molecule from a precursor with a pre-defined substitution pattern (Routes B or C).
-
Chromatographic Separation: If you must proceed with this route, be prepared for meticulous purification. Use a high-resolution silica gel column and a carefully optimized eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to reduce peak tailing) to attempt separation of the isomers.
-
Characterize the Mixture: Use techniques like GC-MS or LC-MS to identify the mass of the different isomers and 2D NMR (COSY, HMBC) to try and identify the substitution patterns of the major byproducts.
Caption: Direct iodination often leads to a mixture of regioisomers.
Route B: Byproducts from the 4-Hydroxyquinoline Pathway
This is a common and often more controlled route. It begins with the synthesis of 4-hydroxy-2-methylquinoline (which exists in tautomeric equilibrium with 2-methylquinolin-4-one), followed by conversion of the hydroxyl group to a halide.
Question 3: I've converted 4-hydroxy-2-methylquinoline to what I believe is 4-chloro-2-methylquinoline using POCl₃, but the subsequent reaction with sodium iodide is sluggish and gives a poor yield of the 4-iodo product. What's going wrong?
Answer: This is a frequent two-part problem. First, the chlorination step may be incomplete or have produced byproducts. Second, the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with iodide (a Finkelstein-type reaction on an aromatic system) is known to be difficult without a catalyst.
Causality & Mechanism:
-
Incomplete Chlorination: The conversion of the 4-hydroxy group to 4-chloro with reagents like POCl₃ can be incomplete. Your "4-chloro" starting material may contain significant amounts of unreacted 4-hydroxy-2-methylquinoline. The hydroxyl group will not be displaced by iodide under these conditions.
-
Byproduct Formation during Chlorination: Over-chlorination or side reactions with POCl₃ can occur, though less common at the 4-position. More critically, residual phosphorus byproducts can interfere with subsequent steps.
-
Low Reactivity of 4-Chloroquinoline: Aryl chlorides are generally unreactive towards SN2 displacement. While the nitrogen in the quinoline ring activates the 4-position to nucleophilic attack, iodide is a relatively weak nucleophile in this context compared to amines or alkoxides. The reaction is an equilibrium, and without a strong driving force (like the precipitation of NaCl in a classic Finkelstein reaction), it may not proceed to completion.[4]
Troubleshooting & Optimization Protocol:
Step 1: Verify the Purity of 4-Chloro-2-methylquinoline
-
Purification: Before the iodide substitution, rigorously purify the 4-chloro intermediate. This can be done by recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of your 4-chloro-2-methylquinoline by ¹H NMR, ¹³C NMR, and melting point analysis. Ensure the absence of signals corresponding to the 4-hydroxy starting material.
Step 2: Optimize the Iodide Substitution
-
Use a Catalyst: An "aromatic Finkelstein reaction" often requires a catalyst. Copper(I) iodide with a diamine ligand is a common choice to facilitate this type of halogen exchange on an aromatic ring.[4]
-
Increase Temperature: Use a high-boiling polar aprotic solvent like DMF or DMSO and increase the reaction temperature. Monitor for decomposition by TLC.
-
Use a Large Excess of Iodide: To push the equilibrium towards the product, use a significant excess (3-5 equivalents) of sodium iodide.
Question 4: I am considering a one-step conversion of 4-hydroxy-2-methylquinoline directly to the 4-iodo product using an Appel-type reaction (PPh₃, I₂). What are the potential byproducts?
Answer: The Appel reaction is an excellent method for converting alcohols to alkyl iodides, but its application to a vinylogous system like a 4-hydroxyquinoline requires careful consideration. The main byproduct you will need to remove is triphenylphosphine oxide (TPPO).
Causality & Mechanism: The Appel reaction proceeds by activating the triphenylphosphine with iodine to form a phosphonium salt.[3] The hydroxyl group of the quinoline then attacks the phosphorus, and subsequent intramolecular rearrangement and displacement yield the 4-iodo product and TPPO.[5]
Potential Byproducts & Troubleshooting:
-
Triphenylphosphine Oxide (TPPO): This is the major, unavoidable byproduct of the reaction. It can be difficult to remove from the desired product due to its polarity and crystallinity.
-
Purification Strategy: TPPO has moderate solubility in many organic solvents. It can often be removed by:
-
Filtration: If it precipitates from the reaction mixture.
-
Column Chromatography: Careful selection of eluents is needed. Sometimes a gradient from nonpolar (to elute the product) to polar (to wash off the TPPO) is effective.
-
Trituration: Stirring the crude product in a solvent where the desired product is soluble but TPPO is not (e.g., cold diethyl ether) can help remove it.
-
-
-
Unreacted Starting Material: If the reaction does not go to completion, you will have 4-hydroxy-2-methylquinoline in your crude product. This is typically easily separated by chromatography due to its higher polarity.
-
Phosphonium Salt Intermediates: Small amounts of stable phosphonium intermediates may persist, which can complicate purification. A mild aqueous workup can help hydrolyze these species.
Route C: Byproducts from the 4-Aminoquinoline (Sandmeyer) Pathway
This route is effective if 4-amino-2-methylquinoline is readily available. It involves diazotization followed by a Sandmeyer reaction.
Question 5: My Sandmeyer reaction on 4-amino-2-methylquinoline is giving me a significant amount of a byproduct that looks like 4-hydroxy-2-methylquinoline. What is happening?
Answer: The formation of the corresponding phenol (in this case, 4-hydroxy-2-methylquinoline) is a very common side reaction in Sandmeyer chemistry.[6] It occurs when the diazonium salt intermediate reacts with water in the reaction mixture instead of the intended iodide nucleophile.
Causality & Mechanism: The aryl diazonium salt (Ar-N₂⁺) is a highly reactive intermediate. While it reacts with iodide to give the desired product, it is also susceptible to nucleophilic attack by water, especially at elevated temperatures. This leads to the loss of N₂ gas and the formation of Ar-OH.
Caption: Competition between iodide and water for the diazonium intermediate.
Troubleshooting & Optimization Protocol:
-
Control Temperature: The diazotization step (formation of the diazonium salt with NaNO₂) must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Do not let the reaction warm up.
-
Slow Addition of Iodide: Prepare a solution of potassium iodide (KI) and add it slowly to the cold diazonium salt solution. This ensures that the iodide is present to react as the diazonium salt is formed. Avoid adding the diazonium salt to a hot solution of KI.
-
Use Concentrated Reagents: Using more concentrated acidic solutions can sometimes suppress the competing reaction with water.
-
Purification: The 4-hydroxy byproduct is significantly more polar than the 4-iodo product. They can usually be separated effectively using silica gel column chromatography.
III. References
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. 7
-
BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives. 8
-
BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction. 9
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. --INVALID-LINK--
-
Wikipedia. (2023). Sandmeyer reaction. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. 10
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. --INVALID-LINK--
-
NIH. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. --INVALID-LINK--
-
Wikipedia. (2023). Finkelstein reaction. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Appel Reaction. --INVALID-LINK--
References
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Iodo-2-methylquinoline
For researchers, scientists, and professionals in drug development, the synthesis of substituted quinolines is a foundational task. 4-Iodo-2-methylquinoline, in particular, is a valuable intermediate for cross-coupling reactions in medicinal chemistry. However, achieving high yields can be challenging due to issues with regioselectivity, harsh reaction conditions, and difficult purifications.
This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate a smoother, more efficient, and higher-yielding synthesis process.
Understanding the Synthetic Challenges
Direct C-H iodination of 2-methylquinoline typically results in substitution at the C3 position, making the synthesis of the C4 isomer non-trivial.[1][2] Therefore, achieving a high yield of this compound requires a more strategic, multi-step approach. The two most reliable pathways involve either the conversion of a 4-quinolone intermediate or a Sandmeyer reaction from a 4-aminoquinoline precursor. This guide will focus on troubleshooting and optimizing these robust methods.
Troubleshooting and FAQ Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Section 1: Synthesis via 2-Methylquinolin-4-one Intermediate
This popular two-step route first involves the synthesis of 2-methylquinolin-4-one (also known as 4-hydroxy-2-methylquinoline), followed by a halogenation reaction to replace the hydroxyl group with iodine.
Q1: My initial Conrad-Limpach cyclization to form 2-methylquinolin-4-one is giving a very low yield. What are the critical parameters to check?
A1: Low yields in the Conrad-Limpach synthesis are a frequent issue.[3] The reaction involves the condensation of an aniline with a β-ketoester (like ethyl acetoacetate) followed by a high-temperature thermal cyclization. Key factors to investigate include:
-
Reaction Temperature: The cyclization step is critical and requires high temperatures, often around 250 °C, typically in a high-boiling solvent like diphenyl ether or Dowtherm A.[3] Insufficient heat will lead to an incomplete reaction.
-
Purity of Reactants: Ensure your aniline and ethyl acetoacetate are pure. Impurities can lead to side reactions and tar formation, which is a common issue in quinoline synthesis.[4][5]
-
Water Removal: The initial condensation to form the enamine intermediate is a reversible reaction that produces water. While not always explicitly stated, ensuring water is removed (e.g., with a Dean-Stark trap if the reaction is run in a suitable solvent like toluene before the high-temperature cyclization) can drive the equilibrium toward the intermediate.
Q2: The conversion of 2-methylquinolin-4-one to this compound is inefficient. I'm getting a mixture of products or recovering my starting material.
A2: This conversion is essentially a nucleophilic substitution on the quinolone ring, which can be challenging. Standard methods for converting phenols to aryl iodides are often not directly applicable. A common and effective method is to first convert the hydroxyl group into a better leaving group.
-
Activation of the Hydroxyl Group: A highly effective method is to first convert the 4-quinolone to the corresponding 4-chloro-2-methylquinoline using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloro derivative is much more reactive.
-
Finkelstein-type Reaction: The 4-chloro-2-methylquinoline can then be converted to the 4-iodo product via a Finkelstein reaction, using sodium iodide (NaI) in a solvent like acetone or acetonitrile. This equilibrium-driven reaction is effective because sodium chloride is poorly soluble in acetone, precipitating out and driving the reaction to completion.
Section 2: Synthesis via Sandmeyer Reaction
This classic transformation involves the diazotization of 4-amino-2-methylquinoline followed by treatment with an iodide salt.[6]
Q1: The diazotization of 4-amino-2-methylquinoline seems to be failing. The reaction solution color is off, and I see a lot of tar-like byproducts.
A1: The formation of the diazonium salt is highly sensitive to reaction conditions.
-
Temperature Control: The reaction must be kept cold, typically between 0 and 5 °C.[7] Higher temperatures lead to the rapid decomposition of the diazonium salt, often resulting in the formation of phenolic byproducts and polymeric tars.
-
Acid Concentration: A sufficient excess of acid (e.g., HCl or H₂SO₄) is required to fully protonate the starting amine and to react with sodium nitrite to generate nitrous acid in situ.
-
Rate of Nitrite Addition: The sodium nitrite solution should be added slowly and dropwise beneath the surface of the reaction mixture to ensure it reacts to form nitrous acid immediately and to prevent localized heating.[7]
Q2: My Sandmeyer iodination step gives a low yield of the iodo-compound, with significant formation of other byproducts.
A2: While the iodo-Sandmeyer reaction is often one of the higher-yielding Sandmeyer variations, it is not without pitfalls.[8][9]
-
Choice of Iodide Source: A solution of potassium iodide (KI) is the standard reagent. Ensure the KI solution is fresh, as iodide can be oxidized by air over time.
-
Decomposition Pathways: The intermediate aryl radical formed during the reaction can participate in side reactions. Adding the cold diazonium salt solution to the KI solution (rather than the other way around) can sometimes improve yields by keeping the concentration of the diazonium salt low in the reaction mixture.[7]
-
Catalysis: While often not strictly necessary for iodination, in difficult cases, the addition of catalytic amounts of copper(I) iodide (CuI) can sometimes facilitate the reaction.[7]
General Troubleshooting Workflow
A logical approach is essential when troubleshooting a low-yielding reaction. The following workflow can help diagnose the issue systematically.
Caption: Troubleshooting workflow for low-yield synthesis.
Recommended Experimental Protocols
The following protocols represent optimized starting points for the synthesis of this compound.
Protocol 1: Two-Step Synthesis via 4-Chloro Intermediate
This is often the most reliable and scalable method.
Step A: Synthesis of 2-Methylquinolin-4-one
-
Condensation: In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 140-150 °C for 1 hour. Water will be evolved.
-
Cyclization: Add the hot reaction mixture slowly and carefully to a flask containing pre-heated (250 °C) diphenyl ether (approx. 4-5 times the weight of the aniline). Maintain the temperature at 250 °C for 30 minutes.
-
Work-up: Allow the mixture to cool to below 100 °C. Add hexane to precipitate the crude product. Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.[3]
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography to yield 2-methylquinolin-4-one as a solid.
Step B: Synthesis of 4-Chloro-2-methylquinoline
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 2-methylquinolin-4-one (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature. Pour it slowly and carefully onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.
-
Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonia or NaOH solution) while keeping the mixture cool in an ice bath. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry.
Step C: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methylquinoline (1.0 eq) and sodium iodide (NaI, 2.0-3.0 eq) in acetone.
-
Reaction: Heat the mixture to reflux for 12-24 hours. The progress can be monitored by TLC. A white precipitate of NaCl will form as the reaction proceeds.
-
Work-up: Cool the mixture and filter off the NaCl precipitate. Evaporate the acetone from the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water, followed by a wash with aqueous sodium thiosulfate solution to remove any residual iodine, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Quantitative Data Summary
The following table provides a comparison of the two primary synthetic routes discussed.
| Feature | Route 1: 4-Quinolone Intermediate | Route 2: Sandmeyer Reaction |
| Starting Material | Aniline, Ethyl Acetoacetate | 4-Amino-2-methylquinoline |
| Key Reagents | Diphenyl ether, POCl₃, NaI | NaNO₂, HCl, KI |
| Number of Steps | 3 | 1 (from amine) |
| Typical Overall Yield | Moderate to Good (40-60%) | Moderate (30-50%) |
| Pros | Reliable, scalable, well-established methods.[10] | Direct introduction of iodo group. |
| Cons | Multiple steps, requires very high temperatures and corrosive reagents (POCl₃). | Diazonium salts are unstable, requires strict temperature control, potential for side reactions.[9] |
Visualizing the Synthetic Pathway
The multi-step synthesis via the 4-quinolone intermediate can be visualized as a clear workflow.
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Iodo-2-methylquinoline
Welcome to the technical support center for the purification of 4-Iodo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted iodine and other impurities from this compound. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights and step-by-step protocols to ensure the successful purification of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing this compound has a persistent brown or purple color after the reaction. What is the likely cause and the first step I should take?
A1: The characteristic brown or purple hue is almost certainly due to the presence of unreacted elemental iodine (I₂). Iodine is often used in excess to drive iodination reactions to completion. Before attempting more complex purification methods like chromatography or recrystallization, the first and most crucial step is to quench the excess iodine chemically. This process converts the colored elemental iodine into colorless iodide salts, which can then be easily removed through an aqueous wash.
The most common and effective method for quenching iodine is to wash the organic reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] The thiosulfate ion reduces elemental iodine to iodide ions, while it is oxidized to the tetrathionate ion.
Underlying Chemistry:
The reaction between iodine and thiosulfate is a classic redox reaction:
2S₂O₃²⁻(aq) + I₂(s/org) → S₄O₆²⁻(aq) + 2I⁻(aq)
This transformation is visually apparent as the organic layer transitions from brown/purple to a much lighter, often yellow or colorless, solution.[1]
Q2: I've tried a sodium thiosulfate wash, but some color remains, or my product seems to be in the aqueous layer. What should I do?
A2: This is a common issue that can arise from a few factors. Let's break down the troubleshooting process.
Troubleshooting Persistent Color:
-
Incomplete Quenching: You may not have used a sufficient amount of sodium thiosulfate solution, or the solution may not have been fresh. It's recommended to use a saturated or a 10% aqueous solution of sodium thiosulfate.[1][2] Continue washing with fresh portions of the thiosulfate solution until the color in the organic layer is completely discharged. Vigorous stirring or shaking during the liquid-liquid extraction is essential to ensure complete reaction.[3]
-
Other Colored Impurities: If the color persists after exhaustive thiosulfate washing, it might be due to other colored byproducts from your reaction, not iodine. In this case, you will need to proceed with chromatographic or recrystallization purification methods.
Troubleshooting Product Loss to the Aqueous Layer:
-
Protonation of the Quinoline Nitrogen: this compound is a basic compound due to the nitrogen atom in the quinoline ring. If your reaction was run under acidic conditions, or if acidic byproducts were formed, the quinoline nitrogen can be protonated, forming a salt. This salt will have significantly higher solubility in the aqueous layer.
-
Solution: To prevent this, ensure your aqueous wash is neutral or slightly basic. You can adjust the pH of the aqueous layer to be between 7 and 8 by adding a mild base like sodium bicarbonate (NaHCO₃) solution. This will neutralize any acid and deprotonate your product, driving it into the organic layer.
Experimental Protocol: Optimized Iodine Quenching and Work-up
-
Transfer your reaction mixture to a separatory funnel.
-
Add a 10% aqueous solution of sodium thiosulfate. Use a volume roughly equal to the volume of the organic phase.
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer should become significantly lighter in color.
-
Drain the aqueous layer.
-
Repeat the wash with fresh sodium thiosulfate solution until the organic layer is colorless or pale yellow.[3]
-
Perform a final wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q3: After the work-up, my crude this compound is still not pure. What is the best method to purify it further?
A3: For further purification, the two most effective methods are recrystallization and flash column chromatography. The choice between them depends on the nature of the impurities and the scale of your reaction.
Method 1: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[4] The principle is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent.[4]
Solvent Selection for this compound:
Finding the right solvent is key to successful recrystallization.[5] For quinoline derivatives, common solvents include ethanol, methanol, or mixtures like methanol-acetone.[6] You may need to perform small-scale solubility tests to find the optimal solvent or solvent system.
| Solvent System | Hot Solubility | Cold Solubility | Comments |
| Ethanol | High | Moderate | A good starting point for many quinoline derivatives. |
| Methanol | High | Moderate | Similar to ethanol, can be effective. |
| Hexanes/Ethyl Acetate | Varies | Low | A non-polar/polar mixture that can be effective for less polar compounds. |
| Methanol/Acetone | High | Low | Adding acetone as an anti-solvent can often induce crystallization.[6] |
General Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of your chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Method 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities and is ideal when recrystallization is ineffective or when dealing with complex mixtures.[7] It utilizes pressure to move the solvent through the column more quickly than traditional gravity chromatography.[7]
Considerations for this compound:
-
Stationary Phase: Standard silica gel is often used. However, since this compound is a basic amine, it can interact strongly with the acidic silica, leading to peak tailing and poor separation.[8] To mitigate this, you can either:
-
Mobile Phase (Eluent): The choice of eluent depends on the polarity of your compound and the impurities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[11] You can determine the optimal solvent ratio by running a thin-layer chromatography (TLC) analysis first.
Experimental Workflow for Purification
References
- 1. Workup [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 7. chromtech.com [chromtech.com]
- 8. biotage.com [biotage.com]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Troubleshooting Side Reactions in the Skraup Synthesis of Quinolines
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this classical yet often challenging reaction. The Skraup synthesis, while a powerful tool for accessing the quinoline core, is notorious for its vigorous nature and the formation of undesirable side products.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic understanding and practical, field-proven insights.
I. Understanding the Core Reaction and Its Challenges
The Skraup synthesis is a cyclization reaction that condenses an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[3] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, dehydration, and finally, oxidation to the aromatic quinoline.[4][5]
The highly exothermic nature of the reaction, coupled with the strongly acidic and oxidizing conditions, creates a fertile ground for several side reactions.[6][7] The most common challenges include controlling the reaction's vigor, minimizing the formation of tar and polymeric materials, and dealing with purification difficulties.[8][9]
Reaction Workflow Diagram
Caption: A generalized workflow for the Skraup synthesis of quinolines.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common and critical issues encountered during the Skraup synthesis in a practical question-and-answer format.
Issue 1: Uncontrolled, Violent Reaction (Runaway Reaction)
Question: My Skraup reaction is extremely vigorous, often becoming uncontrollable and leading to loss of material. What are the immediate steps to take, and how can I prevent this in the future?
Answer:
A runaway Skraup reaction is a significant safety hazard due to its highly exothermic nature.[6][10] Immediate control and future prevention are paramount.
Causality: The primary cause is the rapid, uncontrolled exothermic reaction between the aniline, glycerol, and sulfuric acid, which generates a significant amount of heat.[10] This is often exacerbated by localized hotspots due to inefficient stirring and rapid addition of reagents.
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Moderator Addition | Crucially, add a moderator like ferrous sulfate (FeSO₄•7H₂O) or boric acid to the reaction mixture before adding sulfuric acid. [6][11] | Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step and extends the reaction over a longer period, thus preventing a sudden, violent exotherm.[10] |
| Reagent Addition | Add the concentrated sulfuric acid slowly and incrementally with efficient cooling (e.g., in an ice bath). [6] Ensure the aniline and ferrous sulfate are well-mixed before acid addition.[10] | Slow addition allows for better heat dissipation and prevents a rapid temperature spike that can initiate a runaway reaction. |
| Heating Protocol | Heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source. The reaction's own exotherm should sustain boiling.[10] Reapply heat only after this initial vigorous phase subsides. | This prevents adding external energy to an already highly energetic system, allowing for more controlled reaction progression. |
| Stirring | Ensure vigorous and efficient mechanical stirring throughout the entire process. | Good agitation prevents the formation of localized hot spots and ensures even heat distribution, which is critical for controlling the reaction rate.[6] |
| Scale | For initial attempts or with new substrates, it is advisable to start with a smaller scale to understand the reaction's behavior. |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline [10][12]
-
Charging the Flask: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add aniline (freshly distilled) and ferrous sulfate heptahydrate (FeSO₄•7H₂O).
-
Mixing: Begin stirring to create a homogeneous mixture.
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel while cooling the flask in an ice bath.
-
Glycerol Addition: After the acid addition is complete, add glycerol.
-
Initiation: Gently heat the mixture. As soon as the liquid begins to boil, remove the heat source.
-
Reaction Progression: The exothermic reaction will continue the boiling. If it becomes too vigorous, a wet towel can be placed on the upper part of the flask for additional cooling.[10]
-
Completion: Once the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
Issue 2: Extensive Tar and Polymer Formation
Question: My reaction produces a significant amount of black, tarry material, leading to low yields and making purification extremely difficult. What causes this, and how can it be minimized?
Answer:
Tar formation is arguably the most common side reaction in the Skraup synthesis.[2][8] It arises from the polymerization of the highly reactive acrolein intermediate under the harsh acidic and high-temperature conditions.[9][13]
Causality: Concentrated sulfuric acid is a powerful dehydrating and polymerizing agent. At elevated temperatures, it readily promotes the self-polymerization of acrolein and other reactive intermediates, leading to the formation of complex, high-molecular-weight tars.[8]
Troubleshooting & Mitigation Strategies:
| Strategy | Action | Scientific Rationale |
| Temperature Control | Avoid excessively high temperatures. Maintain the reaction temperature in the optimal range, typically between 130-150°C, though this can be substrate-dependent. | Lowering the temperature reduces the rate of polymerization side reactions, which are often more sensitive to temperature increases than the desired cyclization reaction. |
| Moderator Use | Employ ferrous sulfate as a moderator. | By controlling the overall reaction rate and preventing localized overheating, the moderator indirectly reduces the conditions that favor tar formation.[13] |
| Avoid Excess Acrolein Source | Do not use a large excess of glycerol. Using anhydrous or "dynamite" glycerol (containing <0.5% water) can also lead to better yields.[12][14] | An excess of the acrolein precursor can lead to a higher concentration of the polymerizable intermediate, resulting in a rubbery, unworkable solid.[9] Water content can affect the efficiency of the initial dehydration step. |
| Alternative Oxidants | Consider using arsenic acid instead of nitrobenzene. | Arsenic acid is known to result in a less violent reaction, which can also lead to reduced tarring.[3] However, due to its high toxicity, this should be handled with extreme caution. |
Purification of a Tarry Crude Product:
The crude product of a Skraup synthesis is often a black, viscous goo.[6]
-
Alkalinization: After cooling, the reaction mixture is carefully poured onto ice and then made strongly alkaline with sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base.
-
Steam Distillation: This is the most effective method to separate the volatile quinoline from the non-volatile tar.[8] Steam is passed through the alkaline mixture, and the quinoline co-distills with the water.
-
Extraction: The quinoline is then extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.
-
Final Purification: The extracted product can be further purified by distillation under reduced pressure.
Diagram of Tar Formation Pathway
Caption: Competing pathways for the acrolein intermediate in the Skraup synthesis.
Issue 3: Low Yield of the Desired Quinoline Product
Question: Despite following the protocol, my yields are consistently low. What are the likely causes beyond tar formation?
Answer:
Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and losses during workup.
Causality: The Skraup synthesis is a multi-step, one-pot reaction. Each step has its own requirements, and failure to meet them can stall the reaction or favor side pathways.
Optimization Parameters for Improved Yield:
| Parameter | Optimization Strategy | Rationale |
| Oxidizing Agent | The choice and amount of oxidizing agent are critical. Nitrobenzene is common and can also act as a solvent.[12] Alternatives like arsenic pentoxide, iodine, or even air have been used.[12][15] | The final step is the oxidation of a dihydroquinoline intermediate.[5] If this step is inefficient, the yield of the final aromatic product will be low. The oxidant must be potent enough but not so harsh that it degrades the product. |
| Reaction Time & Temperature | Ensure the reaction is heated for a sufficient duration after the initial exotherm has subsided. A typical range is 130-150°C for several hours. | Incomplete reaction is a common cause of low yields. The final cyclization, dehydration, and oxidation steps require sustained heating to go to completion. |
| Substrate Reactivity | Electron-withdrawing groups on the aniline ring can significantly decrease its nucleophilicity, making the initial Michael addition less favorable and potentially requiring harsher conditions.[16] | The electronic nature of the aniline substrate directly impacts the reaction rate. Highly deactivated anilines may give very low yields under standard conditions. |
| Work-up Losses | Inefficient extraction from the tarry residue or the steam distillate can lead to significant product loss.[8] | The physical properties of the crude mixture make efficient separation challenging. Ensure complete neutralization and use an adequate volume of extraction solvent in multiple portions. |
III. Summary of Key Side Reactions and Solutions
| Side Reaction/Issue | Primary Cause(s) | Key Solutions |
| Runaway Reaction | Rapid, uncontrolled exotherm; localized overheating. | Use of moderators (FeSO₄), slow reagent addition with cooling, controlled heating protocol, efficient stirring. |
| Tar/Polymer Formation | Acid-catalyzed polymerization of acrolein at high temperatures. | Optimize temperature, use moderators, avoid excess glycerol, effective purification (steam distillation). |
| Low Product Yield | Incomplete reaction, inefficient oxidation, substrate deactivation, work-up losses. | Ensure sufficient reaction time/temperature, select appropriate oxidant, adjust conditions for deactivated anilines, optimize extraction procedure. |
This technical guide provides a framework for understanding and troubleshooting the common side reactions in the Skraup synthesis. By applying these principles of causality and implementing the suggested protocols, researchers can enhance the safety, efficiency, and success of their quinoline syntheses.
IV. References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from --INVALID-LINK--
-
Jia, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Jia, Y., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from --INVALID-LINK--
-
Skraup's Synthesis - Vive Chemistry. (2012). WordPress.com. Retrieved from --INVALID-LINK--
-
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Skraup reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Skraup reaction - chemeurope.com. (n.d.). Retrieved from --INVALID-LINK--
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
Almarzoug, M. H. A., & Elnagdi, M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Retrieved from --INVALID-LINK--
-
The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
The Skraup Reaction - How to Make a Quinoline - Curly Arrow. (2009). Retrieved from --INVALID-LINK--
-
Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (2017). Retrieved from --INVALID-LINK--
-
Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (2009). Retrieved from --INVALID-LINK--
-
Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from --INVALID-LINK--
-
Larsen, R. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from --INVALID-LINK--
-
My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11. (2021). Retrieved from --INVALID-LINK--
-
ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE - ACS Publications. (n.d.). Retrieved from --INVALID-LINK--
-
Skraup reaction process for synthesizing quinolones - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Skraup Reaction - NROChemistry. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Skraup Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. uop.edu.pk [uop.edu.pk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Improving the Regioselectivity of 2-Methylquinoline Iodination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 2-methylquinoline iodination. The regiochemical outcome of this reaction is highly sensitive to the chosen methodology. This document provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the iodination of 2-methylquinoline, providing a foundational understanding of the key variables at play.
Q1: What are the most likely positions for iodination on 2-methylquinoline and why?
A1: The regioselectivity of iodination on 2-methylquinoline is a contest between the inherent electronic properties of the quinoline scaffold and the reaction mechanism employed.
-
The Quinoline Ring System: The quinoline structure consists of two fused rings: a pyridine ring (positions 2, 3, 4) and a benzene ring (positions 5, 6, 7, 8). The nitrogen atom makes the pyridine ring electron-deficient, deactivating it towards traditional electrophilic aromatic substitution (SEAr). Conversely, the benzene ring is more electron-rich and is the preferred site for electrophilic attack, typically at the C5 and C8 positions.[1]
-
The 2-Methyl Group: The methyl group at the C2 position is a weak activating group that donates electron density to the ring system.
-
Probable Sites:
-
C5 and C8: Under standard electrophilic conditions (e.g., I₂ with an acid), iodination is expected to occur on the carbocyclic ring, favoring the C5 and C8 positions, analogous to other electrophilic substitutions on quinoline.[1]
-
C3: Under radical conditions, the electronic rules are different. Direct C-H functionalization via a radical pathway has been shown to be highly selective for the C3 position on the electron-poor pyridine ring.[2][3][4][5] This is a powerful, non-intuitive method for achieving substitution patterns that are inaccessible through classical electrophilic routes.
-
C8 (Directed): With the use of a directing group and a suitable transition metal catalyst (e.g., Rhodium), it is possible to achieve selective C-H activation and iodination at the C8 position, even in the presence of the C2-methyl group.[6]
-
Q2: What are the main synthetic strategies to control regioselectivity in 2-methylquinoline iodination?
A2: Control is achieved by choosing a strategy that promotes a specific reaction mechanism. The three primary approaches are:
-
Electrophilic Aromatic Substitution (SEAr): This is the classic approach, typically targeting the C5 and C8 positions. It involves using an electrophilic iodine source like N-Iodosuccinimide (NIS) or molecular iodine (I₂), often activated by a Lewis or Brønsted acid.[7][8] However, selectivity between C5 and C8 can be poor without other directing groups, and harsh conditions may be required.
-
Radical C-H Iodination: This modern strategy is the most effective method for obtaining C3-iodo-2-methylquinoline.[5][9] The reaction typically involves generating an iodine radical in situ using an oxidant like potassium persulfate (K₂S₂O₈) and an iodine source like sodium iodide (NaI).[2][10] This pathway bypasses the traditional electronic preferences of the quinoline ring.
-
Transition-Metal Catalyzed C-H Activation: This advanced approach offers high regioselectivity by using a directing group to guide a metal catalyst to a specific C-H bond. For instance, using the quinoline nitrogen as a directing group, rhodium catalysts can selectively functionalize the C8 position.[6][11]
Q3: How critical are reaction conditions like solvent, temperature, and catalysts in directing the iodination site?
A3: They are absolutely critical. A change in one parameter can completely switch the preferred regioisomer.
-
Catalyst: The choice of catalyst is paramount. A cerium(III) salt, for example, is effective in promoting C3-selective radical iodination, whereas an iron(III) catalyst can be used to activate NIS for electrophilic iodination.[2][7] Rhodium catalysts are employed for directed C8 activation.[11]
-
Solvent: Solvent choice can influence reagent solubility and reactivity. For instance, some radical iodinations proceed well in dichloroethane (DCE), while solvent choice in electrophilic iodocyclization can control the degree of iodination.[2][12]
-
Temperature: Higher temperatures are often required to initiate radical reactions or overcome the activation energy for functionalizing the deactivated quinoline ring.[2] However, excessively high temperatures can lead to side reactions and reduced selectivity.[13]
Part 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue: My reaction is yielding a mixture of regioisomers. How can I improve selectivity?
This is the most common challenge. The solution depends entirely on the desired isomer.
Q: I want to synthesize 3-iodo-2-methylquinoline, but I'm getting a mix of isomers or no reaction. What should I do?
A: To favor C3 iodination, you must employ conditions that promote a radical mechanism, as electrophilic attack at C3 is highly disfavored.
-
Underlying Principle: A radical pathway circumvents the electronic deactivation of the pyridine ring. The reaction proceeds via the generation of an iodine radical which then attacks the quinoline ring. The selectivity for C3 is a feature of this specific radical addition-elimination mechanism.[2][9][10]
-
Troubleshooting Steps:
-
Switch to Radical Conditions: If you are using classic electrophilic reagents (e.g., I₂/H₂SO₄ or NIS alone), you will not get C3 selectivity. You must switch to a system designed to generate iodine radicals.
-
Implement a Proven Radical Protocol: The most reliable method is the direct C-H iodination using a persulfate oxidant.[2][10] A typical system includes 2-methylquinoline, sodium iodide (NaI), potassium persulfate (K₂S₂O₈), and a catalytic amount of a metal salt like Ce(NO₃)₃·6H₂O in a solvent like dichloroethane (DCE). See Protocol 1 for a detailed procedure.
-
Check Reagent Quality: Ensure your oxidant (K₂S₂O₈) is fresh. Old persulfate can be less effective.
-
Ensure Sufficient Temperature: These radical reactions often require high temperatures (e.g., 130 °C) to initiate efficiently.[2] If your reaction is sluggish, ensure your heating and stirring are adequate.
-
Q: My goal is to iodinate the benzene ring (C5 or C8), but the reaction is messy or unselective. How can I optimize this?
A: For C5/C8 selectivity, you need to ensure an electrophilic mechanism is dominant and potentially leverage C-H activation strategies for higher precision.
-
Underlying Principle: Electrophilic attack will preferentially occur on the more electron-rich carbocyclic ring.[1] Achieving high selectivity between C5 and C8 can be difficult unless there are other substituents on the ring. For high C8 selectivity, directed C-H activation is the most robust strategy.
-
Troubleshooting Steps:
-
Use an Activated Iodine Source: Employ a potent electrophilic iodinating agent. N-Iodosuccinimide (NIS) activated with a Lewis acid (e.g., FeCl₃, Fe(NTf₂)₃) or a strong Brønsted acid is a good starting point.[7] This enhances the electrophilicity of the iodine, promoting reaction on the benzene ring.
-
Avoid Radical Conditions: Ensure your reagents and solvents are free from radical initiators. Avoid persulfates, peroxides, and high-intensity light unless intended.
-
Consider a C-H Activation Approach for C8: For definitive C8 selectivity, a rhodium-catalyzed C-H activation is the state-of-the-art method. While this requires a more specialized setup, it offers unparalleled regiocontrol by using the lone pair on the quinoline nitrogen to direct the catalyst.[6][11]
-
Analyze Steric Effects: The C2-methyl group may sterically hinder attack at the C8 position to some degree, potentially favoring C5 under certain electrophilic conditions. Analyze your product mixture carefully to determine the ratio.
-
Issue: My reaction is producing significant di-iodinated products.
Q: How can I suppress the formation of di-iodinated 2-methylquinoline?
A: Over-iodination occurs when the mono-iodinated product is still sufficiently reactive to undergo a second iodination.
-
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Reduce the equivalents of your iodinating reagent (e.g., NIS, I₂) to 1.0 or even slightly less (0.95 eq). This ensures the reaction stops, in theory, after the first substitution.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature decreases the overall rate and can significantly enhance selectivity for the mono-iodinated product by disfavoring the higher-activation-energy second iodination.[14]
-
Reduce Reaction Time: Monitor the reaction closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-iodinated product begin to form.
-
Part 3: Protocols and Data
Data Presentation: Comparison of Iodination Strategies
| Target Position | Strategy | Typical Reagents | Conditions | Selectivity | Reference |
| C3 | Radical C-H Iodination | 2-Methylquinoline, NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O (cat.) | DCE, 130 °C | High for C3 | [2][10] |
| C5 / C8 | Electrophilic (SEAr) | 2-Methylquinoline, NIS, FeCl₃ (cat.) | Dichloromethane, RT | Moderate to good for C5/C8 | [7] |
| C8 | Directed C-H Activation | 2-Methylquinoline, Rh-catalyst, oxidant | Organic solvent, heat | High for C8 | [6][11] |
Experimental Protocol 1: Regioselective C3-Iodination of 2-Methylquinoline
This protocol is adapted from the direct C-H functionalization methodology reported by Dutta, et al.[2][10] and is optimized for achieving high C3 selectivity.
Materials:
-
2-Methylquinoline (1.0 mmol, 143 mg)
-
Sodium Iodide (NaI) (3.0 mmol, 450 mg)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) (10 mol%, 0.1 mmol, 43 mg)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol, 540 mg)
-
1,2-Dichloroethane (DCE) (3 mL)
-
Trifluoroacetic acid (TFA) (1.0 mmol, 77 µL)
Procedure:
-
Reaction Setup: To a flame-dried pressure-tolerant vial equipped with a magnetic stir bar, add 2-methylquinoline, NaI, Ce(NO₃)₃·6H₂O, and K₂S₂O₈.
-
Solvent Addition: Add DCE (3 mL) and TFA (77 µL) to the vial.
-
Sealing and Heating: Securely seal the vial and place it in a pre-heated oil bath or heating block at 130 °C.
-
Reaction: Stir the mixture vigorously at 130 °C for 12-24 hours. Monitor the reaction progress by withdrawing small aliquots and analyzing by TLC or GC-MS.[15]
-
Work-up: After the reaction is complete (starting material consumed), cool the vial to room temperature.
-
Quenching: Carefully unseal the vial and dilute the reaction mixture with ethyl acetate (20 mL). Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to remove excess iodine, followed by a wash with saturated aqueous sodium bicarbonate (NaHCO₃) (15 mL) and brine (15 mL).[16]
-
Extraction and Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 3-iodo-2-methylquinoline.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Visualization of Concepts
Diagrams for Experimental Planning
The following diagrams illustrate the decision-making process and mechanistic pathways discussed.
Caption: Decision workflow for selecting an iodination method.
Caption: Competing pathways for 2-methylquinoline iodination.
References
- 1. quora.com [quora.com]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 12. Solvent controlled radical cyclization of propargylamines for multi-iodinated quinoline formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 4-Iodo-2-methylquinoline
Welcome to the technical support center for the synthesis and production of 4-Iodo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important chemical intermediate. Here, we will move beyond simple procedural lists to explore the underlying chemistry and provide actionable solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?
A1: Several synthetic strategies exist for the preparation of this compound. The selection of a particular route for large-scale production depends on factors such as starting material cost, reagent toxicity, reaction conditions, and overall yield and purity.
-
Classical Methods: Traditional methods like the Doebner-von Miller or Skraup syntheses can be adapted for quinoline ring formation, followed by a separate iodination step.[1] However, these reactions often require harsh conditions, including strong acids and high temperatures, which can lead to side product formation and purification challenges, making them less ideal for scale-up.[1][2]
-
Modern Approaches: More contemporary methods, such as palladium-catalyzed cross-coupling reactions or cyclization of appropriately substituted anilines, offer milder reaction conditions and greater control over regioselectivity.[3] For instance, a palladium-catalyzed aza-Wacker oxidative cyclization can construct the 2-methylquinoline core under mild conditions.[3] Another approach involves the reaction of iodo-aniline with pyruvic acid and an aldehyde.[4]
For scaling up, a convergent synthesis that minimizes the number of steps and avoids harsh reagents is generally preferred. A thorough process hazard analysis is crucial before selecting a final route for production.
Q2: I am observing low yields during the iodination step. What are the likely causes and how can I optimize this?
A2: Low yields in iodination reactions can stem from several factors. Careful control of reaction parameters is critical for success.
-
Iodinating Agent: The choice of iodinating agent is crucial. While elemental iodine (I₂) can be used, it can lead to the formation of multiple iodinated products. Reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) often provide better selectivity and higher yields.
-
Reaction Conditions: The reaction temperature and time must be carefully optimized. Insufficient temperature or time may lead to incomplete reaction, while excessive heat can cause decomposition of the starting material or product.[5] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.
-
Solvent Choice: The solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often good choices for iodination reactions.
-
pH Control: Maintaining a neutral or slightly basic pH can be important, as acidic conditions can enhance the volatility of iodine, especially when dealing with radioactive isotopes.[6][7]
Q3: My final product is difficult to purify. What are the common impurities and what purification strategies are most effective on a larger scale?
A3: Purification of this compound can be challenging due to the presence of closely related impurities.
-
Common Impurities: Potential impurities include unreacted starting materials, isomers (e.g., 6-iodo or 8-iodo-2-methylquinoline), and di-iodinated species.[8]
-
Purification Techniques:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.[8] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[8]
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be cumbersome and expensive for large quantities. For industrial-scale purification, techniques like flash chromatography or the use of alternative stationary phases may be more practical.[8] Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation for basic compounds like quinolines.[8]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls or is Incomplete | - Insufficient reaction temperature or time.- Poor solubility of reactants.- Deactivated catalyst (if applicable). | - Gradually increase the reaction temperature and monitor progress by TLC/LC-MS.[5]- Extend the reaction time.[5]- Select a solvent in which all reactants are fully soluble at the reaction temperature.[5]- Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. |
| Formation of Multiple Products (Isomers) | - Lack of regioselectivity in the iodination step.- Use of a non-selective iodinating agent. | - Employ a more regioselective iodinating agent such as N-iodosuccinimide (NIS).- Optimize reaction conditions (temperature, solvent) to favor the formation of the desired 4-iodo isomer. |
| Product Decomposition During Workup or Purification | - Exposure to strong acids or bases.- Instability to heat or light.- Presence of oxygen or water. | - Neutralize the reaction mixture promptly after completion.[9]- Avoid prolonged exposure to high temperatures during purification.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxygen.[10]- Keep the compound protected from light.[10] |
| Difficulty in Isolating the Product | - Product is an oil or a low-melting solid.- Product is highly soluble in the workup solvents. | - If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.- Consider converting the product to a solid salt (e.g., hydrochloride) for easier isolation, followed by regeneration of the free base.- During extraction, use a solvent in which the product has high solubility and the impurities have low solubility. |
| Safety Concerns with Iodination | - Volatility of iodine and potential for inhalation.[11][12]- Exothermic reaction. | - Perform all iodination procedures in a well-ventilated fume hood.[6][7][11]- Wear appropriate personal protective equipment (PPE), including double gloves, safety glasses, and a lab coat.[6][11][13]- Control the rate of addition of reagents to manage the reaction exotherm.[9] |
Experimental Protocols
Synthesis of this compound via Aromatic Finkelstein Reaction
This protocol is adapted from a general procedure for the synthesis of aryl iodides and should be optimized for the specific substrate.
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Methyl-4-bromoquinoline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (or other suitable ligand)
-
Anhydrous 1,4-dioxane
-
25% Ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a two-necked flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), add 2-methyl-4-bromoquinoline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).[14]
-
Reagent Addition: Add the ligand (10 mol%) and anhydrous 1,4-dioxane.[14]
-
Reaction: Heat the resulting suspension to 110°C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.[14]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a 25% ammonia solution.[14]
-
Extraction: Dilute the mixture with deionized water and extract three times with dichloromethane.[14]
-
Washing and Drying: Combine the organic layers, wash with saturated brine solution, and dry over anhydrous magnesium sulfate.[14]
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₈IN | 269.08 |
| 2-Iodoquinoline | C₉H₆IN | 255.06[15] |
Safety Precautions
-
Iodine and Iodinating Agents: Iodine is corrosive and can cause severe skin and eye irritation.[12] It is also toxic if inhaled or ingested.[12] Handle in a well-ventilated fume hood and wear appropriate PPE.[12]
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Scale-up Considerations: Exothermic reactions can become more difficult to control on a larger scale. Ensure adequate cooling capacity and monitor the internal reaction temperature closely.[9] A thorough process safety review should be conducted before any scale-up operation.
dot
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 12. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
- 13. websites.nku.edu [websites.nku.edu]
- 14. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 15. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
Confirming the Structure of 4-Iodo-2-methylquinoline: A Comparative Guide to Mass Spectrometry and Other Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of mass spectrometry for the structural elucidation of 4-iodo-2-methylquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry. We will explore the expected fragmentation patterns in mass spectrometry, compare its utility with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and provide a detailed experimental protocol.
The Central Role of Mass Spectrometry in Structural Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] Its high sensitivity and ability to provide molecular weight and fragmentation information make it an indispensable tool for confirming the identity of newly synthesized compounds.[2] For a molecule like this compound, mass spectrometry not only confirms the molecular weight but also provides characteristic fragmentation patterns that act as a fingerprint for its specific structure.
Predicting the Mass Spectrum of this compound
The molecular formula of this compound is C₁₀H₈IN, with a calculated molecular weight of approximately 269.09 g/mol .[3] In an electron ionization (EI) mass spectrum, we would expect to see a prominent molecular ion peak (M⁺) at m/z 269.
The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[4] For this compound, several key fragmentation pathways can be predicted based on the known behavior of quinolines and halogenated aromatic compounds.[5][6]
Key Predicted Fragments for this compound:
| m/z | Proposed Fragment | Plausible Neutral Loss | Significance |
| 269 | [C₁₀H₈IN]⁺ | - | Molecular Ion (M⁺) |
| 142 | [C₁₀H₈N]⁺ | I• | Loss of the iodine radical, a very common fragmentation for iodo-aromatic compounds. |
| 141 | [C₁₀H₇N]⁺ | HI | Loss of hydrogen iodide. |
| 115 | [C₉H₇]⁺ | HCN from [C₁₀H₈N]⁺ | Loss of hydrogen cyanide from the quinoline ring structure. |
The most characteristic fragmentation would be the loss of the iodine radical (I•), leading to a strong peak at m/z 142, which corresponds to the 2-methylquinoline cation. This is due to the relative weakness of the C-I bond compared to the other bonds in the molecule. Further fragmentation of the 2-methylquinoline cation would likely involve the loss of hydrogen cyanide (HCN) from the heterocyclic ring, a characteristic fragmentation of quinolines, resulting in a fragment at m/z 115.[6]
A Comparative Analysis: Mass Spectrometry vs. Alternative Spectroscopic Methods
While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical techniques. NMR and IR spectroscopy provide complementary information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the quinoline ring and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the quinoline ring. For instance, the protons on the benzene ring portion would show a different splitting pattern compared to the proton on the pyridine ring. The methyl group would appear as a singlet, likely in the range of 2.5-3.0 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shift of the carbon attached to the iodine atom would be significantly affected by the heavy halogen, appearing at a characteristic upfield position. The other carbon signals would provide further confirmation of the overall carbon skeleton.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8] For this compound, the IR spectrum would be characterized by:
-
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the methyl C-H stretches would be just below 3000 cm⁻¹.[9]
-
C=C and C=N stretching vibrations: These would be observed in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline ring system.[10]
-
C-I stretching vibration: This would be found in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe with standard IR spectrophotometers.
The following diagram illustrates the complementary nature of these techniques in the structural elucidation workflow.
Caption: Workflow for Structural Confirmation.
Experimental Protocol: Acquiring a Mass Spectrum of this compound
The following is a general protocol for acquiring an electron ionization gas chromatography-mass spectrum (GC-MS) of this compound. This protocol should be adapted based on the specific instrumentation available.[11][12]
I. Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Dilute the Sample: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.[12]
-
Transfer to Vial: Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.
II. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
III. Data Analysis
-
Identify the Molecular Ion Peak: Locate the peak corresponding to the molecular weight of this compound (m/z 269).
-
Analyze the Fragmentation Pattern: Identify the major fragment ions and propose their structures. Compare the observed fragmentation pattern with the predicted pattern.
-
Library Search (Optional): If a spectral library is available, compare the acquired spectrum with library entries to find potential matches.
The following diagram outlines the key steps in a typical GC-MS analysis.
Caption: General GC-MS Workflow.
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, provides invaluable information for the structural confirmation of this compound. The observation of the molecular ion peak at m/z 269 and the characteristic loss of an iodine radical to form a fragment at m/z 142 would provide strong evidence for the proposed structure. When used in conjunction with NMR and IR spectroscopy, a complete and unambiguous structural assignment can be achieved, ensuring the integrity of research and development in the chemical sciences.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. spectrabase.com [spectrabase.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. whitman.edu [whitman.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uoguelph.ca [uoguelph.ca]
A Comparative Guide to the Purity Assessment of 4-Iodo-2-methylquinoline by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 4-Iodo-2-methylquinoline, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly influences the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a robust HPLC method, compare it with alternative techniques, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions.
The importance of stringent quality control for pharmaceutical intermediates is underscored by international regulatory bodies. Guidelines such as those from the International Council for Harmonisation (ICH) mandate the identification and control of impurities to ensure the safety and quality of drug substances.[1][2][3][4][5]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture, making it the gold standard for purity assessment in the pharmaceutical industry.[6][7] For a compound like this compound, which possesses moderate polarity and a UV-active chromophore, RP-HPLC with UV detection is an ideal choice.
Rationale for Method Selection
The selection of an analytical method is a critical first step in method development.[8][9] A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention for the aromatic quinoline ring. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength to elute the main component and any potential impurities within a reasonable timeframe. The addition of a buffer is generally recommended to control the pH and ensure consistent retention times, especially for compounds with ionizable groups. For this compound, a simple isocratic elution is often sufficient for a baseline separation from common process-related impurities. The detection wavelength is selected based on the UV spectrum of the analyte to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a solution of 100 µg/mL in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method, assuming that all impurities have a similar response factor to the main component.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Potential Impurities
Based on common synthetic routes for quinoline derivatives, potential impurities could include unreacted starting materials or by-products from side reactions.[10][11][12] For this compound, these might include 2-methylquinoline, 4-hydroxy-2-methylquinoline, and other isomeric or degradation products.
Comparative Analysis: Alternative Techniques
While HPLC is a robust primary method, orthogonal techniques can provide a more comprehensive purity profile. Here, we compare RP-HPLC with Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the column (typically less than 2 µm) and higher operating pressures.[13][14][15][16]
Advantages over HPLC:
-
Faster Analysis: UPLC offers significantly shorter run times, increasing laboratory throughput.[13][14][16] A typical HPLC run of 15-20 minutes can often be reduced to 3-10 minutes with UPLC.[15]
-
Improved Resolution and Sensitivity: The smaller particle size leads to sharper peaks and better separation of closely related compounds, which is particularly beneficial for complex impurity profiles.[13][16][17]
-
Reduced Solvent Consumption: Faster analysis times and lower flow rates result in significant reductions in solvent usage, making it a more environmentally friendly and cost-effective option.[13][14][17]
Disadvantages:
-
Higher Initial Cost: UPLC systems are generally more expensive than traditional HPLC systems.[13]
-
Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Given that this compound has a relatively high boiling point, GC analysis is feasible.
Advantages over HPLC:
-
High Resolution for Volatile Impurities: GC can provide excellent separation of volatile and semi-volatile impurities that may not be well-resolved by HPLC.
-
Different Selectivity: GC separates compounds based on their boiling points and interactions with the stationary phase, offering a different selectivity mechanism compared to RP-HPLC.[18]
Disadvantages:
-
Thermal Lability: The high temperatures required for GC analysis can cause degradation of thermally labile impurities or the main compound itself.
-
Limited to Volatile Compounds: Non-volatile impurities will not be detected by GC.
Data Presentation and Comparison
To provide a clear comparison, the following table summarizes the key performance parameters of the different analytical techniques for the purity assessment of this compound.
| Parameter | RP-HPLC | UPLC | Gas Chromatography (GC) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but with smaller particle size columns and higher pressures. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[18] |
| Typical Analysis Time | 15-20 minutes | 3-10 minutes[15] | 10-15 minutes |
| Resolution | Good | Excellent | Excellent for volatile compounds |
| Sensitivity | High | Very High | High (with appropriate detector) |
| Solvent Consumption | Moderate | Low[14] | Very Low |
| Applicability | Broad range of polar and non-polar compounds. | Similar to HPLC, but with enhanced performance. | Volatile and thermally stable compounds.[6] |
Experimental Workflow and Logic Diagram
To visualize the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship of purity assessment in drug development.
Conclusion and Recommendations
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. RP-HPLC provides a robust, reliable, and widely accessible method for this purpose. For laboratories seeking higher throughput and enhanced resolution, UPLC presents a superior alternative, albeit at a higher initial investment. Gas Chromatography serves as an excellent orthogonal technique for identifying volatile impurities that might be missed by liquid chromatography methods.
For comprehensive quality control, a combination of these techniques is often recommended. A validated HPLC or UPLC method should be the primary tool for routine purity testing, while GC can be employed for a more in-depth impurity profile analysis, especially during process development and validation. The choice of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy, and available resources.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. wjpmr.com [wjpmr.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. impactfactor.org [impactfactor.org]
- 10. benchchem.com [benchchem.com]
- 11. noveltyjournals.com [noveltyjournals.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. HPLC vs. UPLC [webofpharma.com]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 16. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 17. biomedres.us [biomedres.us]
- 18. benchchem.com [benchchem.com]
Reactivity Showdown: A Comparative Guide to 4-Iodo-2-methylquinoline and 4-Bromo-2-methylquinoline in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational element of molecular design. Quinolines are privileged scaffolds, appearing in numerous pharmaceuticals and bioactive compounds. The functionalization of the quinoline core, particularly at the 4-position, is often achieved via palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—iodine versus bromine—is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of 4-Iodo-2-methylquinoline and 4-Bromo-2-methylquinoline. We will move beyond simple statements of reactivity to explore the underlying mechanistic principles and provide representative experimental data and protocols to inform your synthetic planning.
The Decisive Step: Understanding C-X Bond Reactivity in Catalytic Cycles
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in transition-metal catalysis.[1][2] This reactivity trend (I > Br > Cl > F) is primarily dictated by the Carbon-Halogen (C-X) bond dissociation energy (BDE). The Carbon-Iodine (C-I) bond is inherently longer and weaker than the Carbon-Bromine (C-Br) bond, making it more susceptible to cleavage.[3][4]
This difference is most critical during the initial, and often rate-determining, step of most cross-coupling catalytic cycles: oxidative addition .[5][6] In this step, the low-valent Palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The lower BDE of the C-I bond translates to a lower activation energy for this oxidative addition, allowing the reaction to proceed more readily, often under significantly milder conditions.[7][8] While other factors can influence the overall catalytic efficiency, the ease of this initial activation is paramount.[5][6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Performance Comparison: A Quantitative Look
While a direct, side-by-side experimental comparison of this compound and 4-Bromo-2-methylquinoline under identical conditions is not extensively documented in a single source, a comparative analysis can be constructed from established reactivity principles and published data for analogous substrates.[1][3][9] The iodo-derivative consistently demonstrates superior performance, allowing for more favorable reaction parameters.
| Parameter | This compound | 4-Bromo-2-methylquinoline | Rationale & Causality |
| Reaction Temperature | Typically Room Temp to 80 °C | Often requires 80 °C to >100 °C | The lower C-I bond energy allows for oxidative addition at lower thermal energy input. |
| Reaction Time | Generally 1-12 hours | Can require 12-24 hours or longer | Faster rate of oxidative addition for the iodo-substrate leads to quicker catalyst turnover and product formation. |
| Catalyst Loading | Often effective at 0.5-2 mol% | May require 2-5 mol% or higher | Higher reactivity means each catalytic center can complete more cycles in a given time, requiring less catalyst overall. |
| Ligand Choice | Tolerates a wider range, including simpler phosphines | Often requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | More forcing conditions are needed to promote oxidative addition of the stronger C-Br bond. Bulky, electron-rich ligands stabilize the Pd(0) state and facilitate its insertion. |
| Yields | Generally High to Excellent | Good to High, but more sensitive to conditions | The milder conditions possible with the iodo-substrate reduce the likelihood of side reactions and catalyst decomposition, often leading to cleaner reactions and higher isolated yields. |
Validated Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of 4-halo-2-methylquinolines. The key differences in the proposed conditions for the iodo- and bromo-substrates are a direct consequence of their intrinsic reactivity.
Caption: A typical experimental workflow for a cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures.[10][11][12]
A. Protocol for this compound (Higher Reactivity)
-
Reaction Setup: In an oven-dried Schlenk flask under an Argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of Dioxane/Water.
-
Reaction Conditions: Stir the mixture at 80 °C for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by column chromatography.[13]
B. Protocol for 4-Bromo-2-methylquinoline (Lower Reactivity)
-
Rationale for Changes: Due to the stronger C-Br bond, a more active catalyst system and higher temperature are employed to achieve efficient oxidative addition.
-
Reaction Setup: In an oven-dried Schlenk flask under an Argon atmosphere, combine 4-bromo-2-methylquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand such as SPhos (4 mol%).
-
Solvent Addition: Add degassed Toluene/Water (5:1).
-
Reaction Conditions: Stir the mixture at 100-110 °C for 12-18 hours.
-
Workup & Purification: Follow the same procedure as described for the iodo-derivative.
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl halide with an alkene, offering a route to substituted styrenyl-quinolines.[12][14][15]
A. Protocol for this compound (Higher Reactivity)
-
Reaction Setup: To a pressure-rated vial, add this compound (1.0 equiv.), the desired alkene (e.g., n-butyl acrylate, 1.5 equiv.), and triethylamine (Et₃N, 2.0 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 2 mol%). No additional phosphine ligand is required in many cases for reactive aryl iodides ("phosphine-free" conditions).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction Conditions: Seal the vial and heat to 90 °C for 8-12 hours.
-
Workup & Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
B. Protocol for 4-Bromo-2-methylquinoline (Lower Reactivity)
-
Rationale for Changes: The less reactive C-Br bond necessitates a ligand to facilitate the catalytic cycle and a higher temperature to drive the reaction.
-
Reaction Setup: To a pressure-rated vial, add 4-bromo-2-methylquinoline (1.0 equiv.), the alkene (1.5 equiv.), and a stronger base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Catalyst Addition: Add Pd(OAc)₂ (3 mol%) and triphenylphosphine (PPh₃, 6 mol%).
-
Solvent Addition: Add anhydrous DMF or Dioxane.
-
Reaction Conditions: Seal the vial and heat to 120 °C for 16-24 hours.
-
Workup & Purification: Follow the same procedure as described for the iodo-derivative.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is essential for synthesizing arylamines, a common motif in pharmaceuticals.[16][17][18]
A. Protocol for this compound (Higher Reactivity)
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (1.5 mol%) and a ligand such as BINAP (3 mol%).
-
Solvent Addition: Add anhydrous Toluene.
-
Reaction Conditions: Seal the vial and heat to 90 °C for 10-16 hours.
-
Workup & Purification: Cool the reaction, filter through a pad of Celite, rinse with ethyl acetate, and concentrate the filtrate. Purify the crude product by column chromatography.[19]
B. Protocol for 4-Bromo-2-methylquinoline (Lower Reactivity)
-
Rationale for Changes: A more robust catalytic system, featuring a highly active, sterically hindered ligand, is required to effectively couple the less reactive aryl bromide.[20]
-
Reaction Setup: In a glovebox, charge a vial with 4-bromo-2-methylquinoline (1.0 equiv.), the amine (1.2 equiv.), and a stronger base like lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv.).
-
Catalyst Addition: Use a pre-formed catalyst like [Pd(cinnamyl)Cl]₂ (2 mol%) with a specialized ligand such as BrettPhos (4 mol%).
-
Solvent Addition: Add anhydrous THF or Dioxane.
-
Reaction Conditions: Seal the vial and heat to 100-110 °C for 18-24 hours.
-
Workup & Purification: Follow the same procedure as described for the iodo-derivative.
Conclusion and Strategic Recommendations
The evidence is unequivocal: This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its bromo-analog. This superior reactivity stems directly from its weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.
Key Takeaways for the Synthetic Chemist:
-
For Efficiency and Mildness, Choose Iodine: If your synthesis involves sensitive functional groups, or if you aim to minimize reaction times and temperatures, this compound is the superior choice.[1] It provides a wider window for successful reaction optimization.
-
For Cost-Effectiveness and Availability, Consider Bromine: 4-Bromo-2-methylquinoline is often a more economical and readily available starting material. It is a perfectly viable substrate, provided you are prepared to employ more forcing conditions, including higher temperatures and more sophisticated (and expensive) catalyst/ligand systems.
-
For Sequential Coupling, Leverage Both: In molecules bearing both iodo and bromo substituents, the reactivity difference can be exploited for sequential, regioselective cross-coupling reactions, first at the iodo-position under mild conditions, followed by coupling at the bromo-position under more vigorous conditions.[2]
Ultimately, the choice between these two valuable building blocks will depend on the specific goals of your project, balancing factors of reactivity, cost, and the complexity of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. jk-sci.com [jk-sci.com]
A Comparative Guide to the Spectroscopic Analysis of 4-Iodo-2-methylquinoline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 4-iodo-2-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. We will delve into the practical and theoretical aspects of Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering insights into experimental design and data interpretation. Furthermore, we will compare these techniques with other analytical methods to provide a holistic understanding of its characterization.
Introduction to this compound and its Analytical Importance
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds prevalent in various natural products and synthetic pharmaceuticals. The introduction of an iodine atom at the 4-position and a methyl group at the 2-position significantly influences its chemical reactivity, biological activity, and spectroscopic properties. Accurate and comprehensive analysis is therefore critical to confirm its identity, purity, and structure, which are essential for its intended applications.
Infrared (IR) Spectroscopic Analysis: Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."
Predicted IR Spectrum of this compound
While a publicly available experimental IR spectrum for this compound is not readily found, we can predict its key absorption bands based on the known spectra of quinoline, 2-methylquinoline, and other substituted quinolines.
Key Predicted Vibrational Modes:
-
Aromatic C-H Stretching: Expect sharp peaks in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H Stretching: The methyl group at the 2-position will exhibit symmetric and asymmetric stretching vibrations typically observed between 2975 and 2850 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Ring): The quinoline ring system will show a series of characteristic sharp absorptions between 1620 and 1430 cm⁻¹. These are often complex and are a hallmark of the aromatic system.
-
C-H Bending (Aromatic): In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the "fingerprint" region, typically between 1300 and 690 cm⁻¹. The substitution pattern on the quinoline ring will influence the exact position of these bands.
-
C-I Stretching: The carbon-iodine bond is a weak one, and its stretching vibration is expected to appear at the lower end of the mid-IR spectrum, typically in the range of 600-500 cm⁻¹. This peak may be difficult to assign definitively without comparative analysis.
Experimental Protocol for FT-IR Analysis
A standard and reliable method for obtaining an IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
Step-by-Step Protocol:
-
Sample Preparation: Grind a small amount (1-2 mg) of high-purity this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum to identify and label the key absorption bands.
Mass Spectrometry (MS) Analysis: Determining Molecular Weight and Structure
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and deducing the structure of a compound.
Predicted Mass Spectrum and Fragmentation Pattern of this compound
The molecular formula of this compound is C₁₀H₈IN, giving it a molecular weight of approximately 269.09 g/mol .[1] In an electron ionization (EI) mass spectrum, we would expect to see a prominent molecular ion peak ([M]⁺) at m/z 269.
The fragmentation pattern is predicted to be influenced by the stability of the quinoline ring and the relative weakness of the C-I bond.
Predicted Fragmentation Pathways:
-
Loss of Iodine: The most likely initial fragmentation is the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical (I•, mass 127) and the formation of a stable 2-methylquinolinyl cation at m/z 142. This is expected to be a major peak, potentially the base peak.
-
[C₁₀H₈IN]⁺• → [C₁₀H₈N]⁺ + I• (m/z 269 → m/z 142)
-
-
Loss of a Methyl Radical: Cleavage of the methyl group from the molecular ion would lead to a fragment at m/z 254.
-
[C₁₀H₈IN]⁺• → [C₉H₅IN]⁺ + CH₃• (m/z 269 → m/z 254)
-
-
Ring Fragmentation: The stable quinoline ring is less likely to fragment extensively. However, smaller fragments corresponding to further breakdown of the quinoline ring may be observed at lower m/z values.
Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample solution into the GC system. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up to ensure good separation from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically an electron ionization source).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Data Summary Table
| Spectroscopic Technique | Predicted Key Data Points for this compound |
| Infrared (IR) Spectroscopy | ~3050 cm⁻¹ (Aromatic C-H stretch)~2950 cm⁻¹ (Aliphatic C-H stretch)1620-1430 cm⁻¹ (C=C, C=N ring stretch)~550 cm⁻¹ (C-I stretch) |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺• at m/z 269Major fragment at m/z 142 ([M-I]⁺)Fragment at m/z 254 ([M-CH₃]⁺) |
Comparative Analysis with Other Techniques
While IR and MS are powerful tools, a comprehensive characterization of this compound often involves complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would provide detailed information about the number and chemical environment of the protons. We would expect to see distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group protons. The chemical shifts and coupling patterns would be diagnostic for the substitution pattern. For the related 4-methylquinoline, the methyl protons appear as a singlet around 2.69 ppm.[2]
-
¹³C NMR: Would show distinct signals for each of the 10 carbon atoms in the molecule, providing further confirmation of the carbon skeleton. The carbon attached to the iodine atom would be significantly shifted downfield. For the parent quinoline, the carbon signals are well-documented.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended aromatic system of the quinoline ring is expected to give rise to strong absorptions in the UV region. For the related 4-methylquinoline, UV absorption maxima have been reported.[4] The introduction of the iodo-substituent may cause a bathochromic (red) shift in the absorption maxima.
Experimental Workflow Diagram
Caption: Experimental workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The structural characterization of this compound is best achieved through a multi-technique spectroscopic approach. Infrared spectroscopy provides crucial information about the functional groups present, while mass spectrometry confirms the molecular weight and offers insights into the molecular structure through fragmentation analysis. For unambiguous structure elucidation, these techniques should be used in conjunction with NMR spectroscopy. UV-Vis spectroscopy can further complement the analysis by providing information about the electronic properties of the molecule. By combining the data from these methods, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their subsequent studies.
References
A Comparative Guide to the Synthesis and Elemental Validation of 4-Iodo-2-methylquinoline
In the landscape of pharmaceutical and materials science research, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of bioactive compounds and functional materials. The synthesis of a specific analogue, such as 4-iodo-2-methylquinoline, is only the first step; rigorous validation of its elemental composition is paramount to ensure structural integrity and purity. This guide provides an in-depth comparison of two classical synthetic routes to this compound and details the critical role of elemental analysis in validating the final product. We will explore the causality behind experimental choices and present a self-validating workflow that ensures the trustworthiness of your results.
The Strategic Importance of Synthesis and Validation
The introduction of an iodine atom at the 4-position of the 2-methylquinoline core creates a valuable intermediate for further functionalization, particularly in cross-coupling reactions. However, the success of these subsequent reactions hinges on the purity of the starting material. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental, quantitative gatekeeper.[1][2] It provides a direct measure of the mass percentages of key elements, allowing for a stringent comparison against the theoretical values calculated from the molecular formula (C₁₀H₈IN). While modern spectroscopic methods like NMR and mass spectrometry are essential for structural elucidation, elemental analysis remains a gold-standard technique for confirming empirical formula and detecting non-volatile, non-NMR-active impurities.[1][3]
Comparative Synthesis of this compound
To achieve our target molecule, we begin with a common precursor: 4-iodo-2-methylaniline. The choice of the subsequent cyclization strategy can influence yield, purity, and the overall complexity of the synthesis. Here, we compare two robust and historically significant methods: the Doebner-von Miller reaction and the Combes synthesis.
Method A: The Doebner-von Miller Reaction
This reaction is a cornerstone of quinoline synthesis, typically involving the reaction of an aniline with α,β-unsaturated carbonyl compounds.[4] In our case, we adapt this by using a precursor that generates the unsaturated species in situ.
Reaction Principle: 4-Iodo-2-methylaniline is reacted with paraldehyde (a trimer of acetaldehyde) in the presence of a strong acid, such as hydrochloric acid. The acid catalyzes the depolymerization of paraldehyde to acetaldehyde. Two molecules of acetaldehyde then undergo an acid-catalyzed aldol condensation to form crotonaldehyde, the required α,β-unsaturated aldehyde. This reacts with the aniline via a Michael addition, followed by cyclization and oxidation to yield the aromatic quinoline ring.
Experimental Protocol: Doebner-von Miller Synthesis
-
To a 250 mL round-bottom flask, add 4-iodo-2-methylaniline (10 mmol, 2.33 g).
-
Add concentrated hydrochloric acid (20 mL) slowly while cooling the flask in an ice bath.
-
To this acidic solution, add paraldehyde (30 mmol, 3.96 g) dropwise with vigorous stirring.
-
Remove the ice bath and heat the reaction mixture under reflux for 4 hours. The solution will darken significantly.
-
After cooling to room temperature, carefully pour the mixture into 200 mL of cold water and neutralize with a 30% sodium hydroxide solution until the pH is ~8-9.
-
A precipitate will form. Isolate the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield purified this compound.
Method B: The Combes Synthesis
The Combes synthesis provides an alternative pathway by reacting an aniline with a β-diketone under acidic conditions.[4] This method offers a different set of reaction conditions and potential impurity profiles.
Reaction Principle: 4-Iodo-2-methylaniline is condensed with acetylacetone (a β-diketone). The initial reaction forms a Schiff base, which then tautomerizes to an enamine. In the presence of a strong dehydrating acid like concentrated sulfuric acid, the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the final quinoline product.
Experimental Protocol: Combes Synthesis
-
In a 100 mL round-bottom flask, mix 4-iodo-2-methylaniline (10 mmol, 2.33 g) and acetylacetone (12 mmol, 1.20 g).
-
Stir the mixture at room temperature for 30 minutes. An intermediate enamine may form.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL) dropwise with careful stirring.
-
Once the addition is complete, remove the ice bath and heat the mixture at 110°C for 30 minutes.
-
Allow the mixture to cool to room temperature and then carefully pour it over 100 g of crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol.
Validation Workflow: Elemental Analysis
Regardless of the synthetic route, the purity and identity of the final product must be unequivocally confirmed. The following workflow illustrates the central role of elemental analysis in this validation process.
Caption: Workflow for Synthesis and Validation of this compound.
Experimental Protocol: CHN Elemental Analysis
This protocol outlines the standard procedure for analyzing a purified solid sample using a modern CHN combustion analyzer.[5][6]
Objective: To quantitatively determine the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized this compound.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and homogenous. Any residual solvent (e.g., water or ethanol from recrystallization) will significantly skew the results, particularly for carbon and hydrogen.[7] Dry the purified crystals under high vacuum for at least 12 hours.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.
-
Sample Weighing: On a microbalance, accurately weigh between 1-3 mg of the dried sample into a tin or silver capsule. Record the exact weight. The precision of this step is critical for accurate calculations.
-
Combustion: The encapsulated sample is introduced into a high-temperature (around 900-1000°C) combustion furnace. In an oxygen-rich environment, the compound is instantaneously burned, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or nitrogen oxides, which are subsequently reduced to N₂).[8]
-
Separation and Detection: The resulting gases are swept by a helium carrier gas through a separation column. A thermal conductivity detector then measures the concentration of each gas (CO₂, H₂O, N₂) relative to the helium reference.
-
Data Calculation: The instrument's software uses the recorded sample weight and the detector signals to calculate the percentage by mass of C, H, and N in the original sample.
Data Interpretation and Comparative Analysis
The ultimate test of synthesis and purification is the comparison of experimental elemental analysis data against the theoretical values. For this compound (C₁₀H₈IN), the theoretical percentages are:
-
Molecular Weight: 269.10 g/mol
-
Carbon (C): (12.011 * 10 / 269.10) * 100% = 44.64%
-
Hydrogen (H): (1.008 * 8 / 269.10) * 100% = 2.99%
-
Nitrogen (N): (14.007 * 1 / 269.10) * 100% = 5.21%
According to guidelines accepted by many scientific journals, experimental values should be within ±0.4% of the theoretical values to be considered pure.[7][9][10]
Table 1: Comparative Elemental Analysis Data for Synthesized this compound
| Element | Theoretical % | Representative Experimental % (Method A) | Deviation (%) | Representative Experimental % (Method B) | Deviation (%) | Status |
| Carbon (C) | 44.64 | 44.81 | +0.17 | 44.52 | -0.12 | Pass |
| Hydrogen (H) | 2.99 | 3.15 | +0.16 | 2.88 | -0.11 | Pass |
| Nitrogen (N) | 5.21 | 5.11 | -0.10 | 5.29 | +0.08 | Pass |
Note: The representative experimental data is hypothetical for high-purity samples.
Analysis of Results:
-
Both hypothetical datasets fall well within the acceptable ±0.4% deviation, indicating that both the Doebner-von Miller and Combes syntheses, when followed by effective purification, can yield high-purity this compound.
-
Potential Pitfalls: A hydrogen percentage significantly above the theoretical value could suggest the presence of residual water or ethanol. A low carbon percentage might indicate an inorganic impurity that does not combust. If the results from the first analysis fail, it is a direct and trustworthy indication that the purification step must be repeated.[11]
Conclusion
The successful synthesis of this compound is a multi-stage process where the final validation is as crucial as the reaction itself. While both the Doebner-von Miller and Combes syntheses are effective, their impurity profiles may differ, necessitating robust purification. Elemental analysis provides an unbiased and quantitative assessment of purity that is independent of the synthetic method chosen. By adhering to a workflow that integrates synthesis, purification, and elemental validation, researchers can ensure the production of high-quality, reliable chemical matter, thereby upholding the principles of scientific integrity and accelerating the pace of discovery in drug development and materials science.
References
- 1. azom.com [azom.com]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. Using CHN Microanalysis To Determine Sample Purity [chemicalonline.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Iodination of 2-Methylquinoline: Efficacy and Regioselectivity of Common Iodinating Agents
Introduction
Within the fields of medicinal chemistry and materials science, iodinated quinolines represent a critical class of heterocyclic compounds. Their utility as versatile synthetic intermediates in cross-coupling reactions and as core structural motifs in pharmacologically active agents is well-documented. 2-Methylquinoline, also known as quinaldine, is a readily available starting material, and its selective iodination is a key transformation for the synthesis of more complex molecules.
This guide provides an in-depth comparison of various iodinating agents for 2-methylquinoline. We will delve into the mechanistic rationale behind different approaches, compare their efficacy based on experimental data, and provide actionable protocols for researchers. The primary challenge in the iodination of 2-methylquinoline lies in controlling the regioselectivity—the specific position on the quinoline ring where the iodine atom is introduced. This guide aims to equip researchers with the knowledge to select the optimal iodination strategy to achieve their desired isomer with high yield and selectivity.
Understanding the Reactivity of the 2-Methylquinoline Ring
The regiochemical outcome of the iodination of 2-methylquinoline is governed by the electronic properties of the quinoline ring system. The quinoline scaffold consists of two fused rings: a pyridine ring and a benzene ring.
-
Pyridine Ring (Positions 2, 3, 4): This ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. It is generally deactivated towards electrophilic substitution and more susceptible to nucleophilic attack.[1]
-
Benzene Ring (Positions 5, 6, 7, 8): This ring is comparatively electron-rich and is the typical site for electrophilic aromatic substitution.[1]
Under strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring and directing electrophiles to the 5- and 8-positions of the benzene ring.[2][3] However, under different conditions, particularly those involving radical mechanisms, substitution can be directed to the electron-deficient pyridine ring, most notably at the C3 position.[4][5][6]
The 2-methyl group has a minor electronic influence but can exert steric effects, potentially influencing the accessibility of adjacent positions to bulky reagents.
Caption: Figure 1: General reactivity sites on the 2-methylquinoline scaffold.
Comparison of Iodinating Systems
The choice of iodinating agent and reaction conditions is paramount in determining the position of iodination. We will compare several common systems, focusing on their mechanisms, regioselectivity, and yields.
Molecular Iodine (I₂) with an Oxidizing Agent
This is a classic and potent method for electrophilic iodination. Molecular iodine itself is a weak electrophile. An oxidizing agent is used to generate a more powerful electrophilic species, such as the iodonium ion (I⁺).
Mechanism: The oxidant (e.g., H₂O₂, HIO₃, KMnO₄) reacts with I₂ to form a highly electrophilic iodine species. This species is then attacked by the electron-rich benzene ring of the quinoline, typically under acidic conditions.
Regioselectivity and Efficacy: In strongly acidic media (e.g., H₂SO₄), this method strongly favors substitution on the benzene ring. For quinoline itself, a mixture of 5-iodo and 8-iodo derivatives is often produced, with further iodination leading to the 5,8-diiodo product.[2] The high temperatures often required can be a drawback.
A notable variation involves using an I₂/K₂S₂O₈ system, which is believed to proceed via a radical mechanism. This method has shown high selectivity for the C3-position of the pyridine ring for a variety of quinoline derivatives.[4][5][7] This radical approach offers a complementary strategy to traditional electrophilic methods.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a versatile and milder source of electrophilic iodine.[8][9][10] It is often used with a catalytic amount of an acid to enhance its electrophilicity.
Mechanism: In the presence of a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, iron(III) triflimide), NIS becomes "activated," generating a more potent electrophilic iodine species that can be attacked by the aromatic ring.[9][11] Depending on the conditions, NIS can also serve as a source of iodine radicals.[10][12]
Regioselectivity and Efficacy:
-
Electrophilic Conditions: With a strong acid catalyst, NIS can iodinate activated aromatic rings.[9][11] For quinolines, this would be expected to favor the benzene ring (C5/C8).
-
Radical Conditions: NIS has been successfully employed in the iodocyclization of propargylamines to generate 3-iodoquinolines, indicating its capability to participate in radical pathways that functionalize the pyridine ring.[12] The choice of solvent can also influence the regioselectivity in these reactions.[12]
NIS offers the advantage of milder reaction conditions compared to I₂/oxidant systems, but its cost can be higher.
Iodine Monochloride (ICl)
Iodine monochloride is a highly polarized and potent electrophilic iodinating agent. The I-Cl bond is polarized towards the more electronegative chlorine atom, making the iodine atom distinctly electrophilic (Iᵟ⁺—Clᵟ⁻).
Mechanism: ICl reacts directly as a strong electrophile with the aromatic ring. The reaction is typically fast and efficient.
Regioselectivity and Efficacy: Given its strong electrophilic nature, ICl is expected to follow the general rules of electrophilic substitution on the quinoline ring, favoring the C5 and C8 positions of the benzene nucleus. It has been used effectively in the electrophilic cyclization of N-(2-alkynyl)anilines to produce 3-iodoquinolines in good yields and with very short reaction times (often complete in minutes).[13] While highly effective, ICl is corrosive and requires careful handling.
Data Summary & Head-to-Head Comparison
The table below summarizes the performance of the discussed iodinating systems for quinoline derivatives. Note that specific yields for 2-methylquinoline may vary, but the regiochemical trends are generally applicable.
| Iodinating System | Mechanism | Major Product(s) (Regioselectivity) | Yield Range (%) | Key Advantages & Disadvantages |
| I₂ / H₂SO₄ / Silver Sulfate [2] | Electrophilic | 5-Iodo & 8-Iodo | 18 - 35% (mono-iodo) | Adv: Uses inexpensive reagents. Disadv: Harsh conditions (high temp), moderate yields, mixture of isomers. |
| I₂ / K₂S₂O₈ [4][5] | Radical | 3-Iodo | 45 - 80% | Adv: Excellent C3-selectivity, metal-free. Disadv: High temperature (130 °C) may be required. |
| N-Iodosuccinimide (NIS) [9][12] | Electrophilic or Radical | C3 or C5/C8 (condition dependent) | 60 - 90% | Adv: Milder conditions, high yields. Disadv: Higher reagent cost, selectivity depends heavily on additives and solvent. |
| Iodine Monochloride (ICl) [13] | Electrophilic | C3 (via cyclization) or C5/C8 | 70 - 90% | Adv: Very fast and efficient, high yields. Disadv: Corrosive and moisture-sensitive, requires careful handling. |
Experimental Protocols
Here we provide representative, detailed protocols for achieving C3 and C5/C8 iodination, which are the most common and synthetically useful transformations.
Protocol 1: C3-Iodination of 2-Methylquinoline via Radical Pathway
This protocol is adapted from the general procedure for C-H iodination of quinolines using a radical-based approach.[4][6]
Caption: Figure 2: Experimental workflow for C3-iodination.
Materials:
-
2-Methylquinoline (1.0 mmol)
-
Sodium Iodide (NaI) (2.0 mmol)
-
Potassium Persulfate (K₂S₂O₈) (2.0 mmol)
-
Manganese(II) Sulfate (MnSO₄) (0.2 mmol)
-
1,2-Dichloroethane (DCE) (3 mL)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a pressure-rated sealed tube, add 2-methylquinoline (143 mg, 1.0 mmol), sodium iodide (300 mg, 2.0 mmol), potassium persulfate (540 mg, 2.0 mmol), and manganese(II) sulfate (34 mg, 0.2 mmol).
-
Add 3 mL of 1,2-dichloroethane (DCE).
-
Seal the tube tightly and place the reaction mixture in a preheated oil bath at 130 °C.
-
Stir the reaction for 12 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution to reduce any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-iodo-2-methylquinoline.
Protocol 2: C5/C8-Iodination of 2-Methylquinoline via Electrophilic Pathway
This protocol is a general method adapted from the electrophilic iodination of quinoline in strong acid.[2]
Materials:
-
2-Methylquinoline (1.0 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Silver Sulfate (Ag₂SO₄) (1.0 mmol)
-
Concentrated Sulfuric Acid (98%) (5 mL)
Procedure:
-
Caution: This reaction involves concentrated acid and high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask, carefully add 5 mL of concentrated sulfuric acid and cool it in an ice bath.
-
Slowly add 2-methylquinoline (143 mg, 1.0 mmol) to the cold acid with stirring.
-
Add silver sulfate (312 mg, 1.0 mmol) to the mixture.
-
Finally, add iodine (254 mg, 1.0 mmol) in small portions.
-
Equip the flask with a reflux condenser and heat the mixture to 180-200 °C in a heating mantle.
-
Maintain the temperature and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
The product will likely precipitate. Filter the solid or extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will be a mixture of 5-iodo- and 8-iodo-2-methylquinoline, which can be separated by careful column chromatography or fractional crystallization.
Conclusion and Recommendations
The selective iodination of 2-methylquinoline is highly dependent on the chosen methodology, which dictates the reaction mechanism.
-
For the synthesis of 3-iodo-2-methylquinoline , radical-based methods are superior. The system of I₂ with K₂S₂O₈ provides a direct and selective route to the C3-iodinated product, which is otherwise difficult to access.[4][6]
-
For the synthesis of 5-iodo- and 8-iodo-2-methylquinoline , traditional electrophilic aromatic substitution conditions are required. The use of molecular iodine with silver sulfate in concentrated sulfuric acid directs the substitution to the benzene ring.[2] Researchers should anticipate a mixture of isomers and plan for their separation.
-
Reagents like N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) offer high efficiency and can be tuned for different outcomes. ICl is exceptionally fast for electrophilic reactions, while NIS provides versatility for both electrophilic and radical pathways depending on the additives and conditions employed.[12][13]
Ultimately, the selection of an iodinating agent should be guided by the desired regiochemical outcome. For C3 functionalization, a radical approach is necessary, whereas for C5/C8 functionalization, an electrophilic approach is the standard method. By understanding the underlying chemical principles, researchers can effectively synthesize the specific iodinated 2-methylquinoline isomers required for their downstream applications.
References
- 1. youtube.com [youtube.com]
- 2. pjsir.org [pjsir.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent controlled radical cyclization of propargylamines for multi-iodinated quinoline formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Iodo-2-methylquinoline for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Iodo-2-methylquinoline in Modern Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the iodine atom at the 4-position serves as a versatile synthetic handle. This functional group is amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of molecular diversity. This strategic placement of iodine allows for the late-stage functionalization of complex molecules, a critical advantage in the rapid exploration of structure-activity relationships (SAR) during lead optimization. The 2-methyl group can also play a role in modulating the steric and electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile. Consequently, efficient and cost-effective access to this compound is of paramount importance to researchers in both academic and industrial drug discovery settings.
This guide provides an in-depth technical comparison of two primary synthetic pathways to this compound, offering a critical cost-benefit analysis based on experimental data. We will explore a multi-step synthesis commencing from 4-hydroxy-2-methylquinoline and a direct approach via the Sandmeyer reaction of 4-amino-2-methylquinoline. Each pathway will be evaluated based on factors such as the cost of starting materials, reagent toxicity, reaction conditions, overall yield, and scalability.
Pathway 1: Multi-step Synthesis from 4-Hydroxy-2-methylquinoline
This pathway involves a two-step sequence: the chlorination of 4-hydroxy-2-methylquinoline to 4-chloro-2-methylquinoline, followed by a Finkelstein reaction to yield the desired this compound.
Reaction Scheme:
Caption: Multi-step synthesis of this compound.
Step 1: Chlorination of 4-Hydroxy-2-methylquinoline
The conversion of the hydroxyl group at the 4-position to a chlorine atom is a crucial step, as the chloro-substituent is a better leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-2-methylquinoline (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
The crude 4-chloro-2-methylquinoline will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or hexane.
Step 2: Finkelstein Reaction
The Finkelstein reaction is a classic Sɴ2 reaction that involves the exchange of a halogen. In this case, the chloro group of 4-chloro-2-methylquinoline is displaced by an iodide ion.[1][2][3][4]
Experimental Protocol:
-
Dissolve 4-chloro-2-methylquinoline (1.0 eq) in acetone in a round-bottom flask.
-
Add an excess of sodium iodide (NaI) or potassium iodide (KI) (1.5-2.0 eq).[5][6][7]
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
As the reaction proceeds, a precipitate of sodium chloride (NaCl) or potassium chloride (KCl) will form, driving the equilibrium towards the product.
-
After completion, cool the reaction mixture to room temperature and remove the precipitated salt by filtration.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Pathway 2: Sandmeyer Reaction from 4-Amino-2-methylquinoline
The Sandmeyer reaction provides a direct route to introduce an iodine atom onto the quinoline ring from an amino precursor.[8][9][10] This one-pot reaction proceeds via a diazonium salt intermediate.
Reaction Scheme:
Caption: Sandmeyer reaction for this compound synthesis.
Experimental Protocol:
-
In a beaker, dissolve 4-amino-2-methylquinoline (1.0 eq) in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Cost-Benefit Analysis
To provide a practical comparison, we have estimated the material costs for the synthesis of 10 grams of this compound via each pathway. The prices of reagents are based on current catalogue prices from major chemical suppliers and may vary.
| Parameter | Pathway 1: Multi-step Synthesis | Pathway 2: Sandmeyer Reaction |
| Starting Material | 4-Hydroxy-2-methylquinoline | 4-Amino-2-methylquinoline |
| Starting Material Cost | ~$8-10 per gram[11][12][13][14][15] | ~$15-20 per gram |
| Key Reagents | Phosphorus oxychloride, Sodium/Potassium Iodide[5][6][7][16][17][18][19][20][21][22][23][24][25][26][27] | Sodium Nitrite, Potassium Iodide, Sulfuric Acid |
| Number of Steps | 2 | 1 (one-pot) |
| Overall Yield (Estimated) | 60-70% | 50-60% |
| Process Complexity | Moderate (requires handling of POCl₃, multiple workups) | High (diazonium salts are unstable, requires strict temperature control) |
| Scalability | Good | Moderate (safety concerns with diazonium salts on a large scale) |
| Estimated Cost per Gram of Product | ~$30-40 | ~$40-50 |
Discussion and Recommendations
Pathway 1: The Workhorse Route
The multi-step synthesis starting from 4-hydroxy-2-methylquinoline is a robust and reliable method.
-
Expertise & Experience: The chlorination with phosphorus oxychloride is a standard transformation, though it requires careful handling due to the corrosive and reactive nature of the reagent. The subsequent Finkelstein reaction is generally straightforward and high-yielding. The overall process is well-established in organic synthesis.
-
Trustworthiness: Each step of this pathway is a high-yielding and well-documented reaction. The intermediates are stable and can be purified, which contributes to a more predictable and reproducible overall process.
-
Cost-Effectiveness: Although it involves two steps, the lower cost of the starting material, 4-hydroxy-2-methylquinoline, makes this pathway economically more attractive, especially for larger-scale synthesis.
Pathway 2: The Direct but Demanding Route
The Sandmeyer reaction offers the allure of a one-pot synthesis, which can be advantageous in terms of time and resource management.
-
Expertise & Experience: This reaction requires a good understanding of handling diazonium salts, which can be explosive if allowed to warm up or isolate in a dry state. Strict temperature control is critical for both safety and yield.
-
Trustworthiness: While a powerful tool, the Sandmeyer reaction can sometimes be capricious, with yields being sensitive to reaction conditions and the purity of the starting amine. The formation of side products is not uncommon.
-
Cost-Effectiveness: The higher cost of the starting material, 4-amino-2-methylquinoline, and the potentially lower and more variable yields can make this route less cost-effective compared to Pathway 1.
Conclusion
For most laboratory-scale applications where cost and reliability are primary concerns, Pathway 1 (Multi-step synthesis from 4-hydroxy-2-methylquinoline) is the recommended route for the preparation of this compound. Its reliance on cheaper starting materials and more predictable reaction outcomes outweighs the disadvantage of an additional synthetic step.
Pathway 2 (Sandmeyer reaction) remains a viable option, particularly for small-scale synthesis or when 4-amino-2-methylquinoline is readily available and a one-pot procedure is highly desired. However, researchers must be adept at handling diazonium intermediates and be prepared for potentially more challenging optimization to achieve consistent yields.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, available budget, and the synthetic expertise of the research team. This guide provides the necessary data and insights to make an informed decision.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Potassium Iodide Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. Sodium Iodide [rrvp.com]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-羟基-2-甲基喹啉 98.5% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-Hydroxy-2-methylquinoline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. Sigma Aldrich 4-Hydroxy-2-methylquinoline 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 16. laballey.com [laballey.com]
- 17. 碘化钾,ACS级试剂, 99.0 KI [sigmaaldrich.com]
- 18. Sodium iodide price,buy Sodium iodide - chemicalbook [m.chemicalbook.com]
- 19. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 20. Sodium Iodide (Crystalline/Certified), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]
- 21. Phosphorus(V) oxychloride, 99%, Thermo Scientific Chemicals 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. volochem.com [volochem.com]
- 23. chemimpex.com [chemimpex.com]
- 24. Potassium Iodide, Reagent, 500 g | Flinn Scientific [flinnsci.com]
- 25. labdepotinc.com [labdepotinc.com]
- 26. 三氯氧磷(V) 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 27. Potassium Iodide [walmart.com]
A Comparative Guide to the Biological Activity of 4-Iodo-2-methylquinoline and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including critical roles in anticancer and antimicrobial therapies[1][2]. The introduction of halogen atoms into the quinoline nucleus is a well-established strategy to modulate the physicochemical properties and biological efficacy of these molecules. This guide provides an in-depth comparative analysis of the biological activity of 4-iodo-2-methylquinoline and its halogenated analogs: 4-chloro-2-methylquinoline, 4-bromo-2-methylquinoline, and 4-fluoro-2-methylquinoline.
While direct comparative studies under standardized conditions are limited in the existing literature, this guide synthesizes available data to offer insights into the structure-activity relationships (SAR) and therapeutic potential of these compounds. We will delve into their anticancer and antimicrobial properties, supported by experimental data from various sources, and provide detailed protocols for the key assays discussed.
The Influence of Halogenation at the C4-Position
The nature of the halogen substituent at the 4-position of the 2-methylquinoline core significantly influences the compound's biological profile. This is attributable to the varying electronegativity, size, and lipophilicity of the halogen atoms, which affect the molecule's ability to interact with biological targets.
This compound: A Promising Scaffold
Iodine, being the largest and least electronegative of the halogens in this series, imparts unique properties to the quinoline ring. The presence of iodine can enhance binding to target proteins through halogen bonding and increase the compound's lipophilicity, potentially improving cell membrane penetration. Several studies have highlighted the potential of iodo-quinoline derivatives as potent antimicrobial and anticancer agents. For instance, certain iodo-quinoline derivatives have demonstrated significant antimicrobial activity, particularly against resistant bacterial strains[3].
Halogenated Analogs: A Spectrum of Activity
The replacement of iodine with other halogens—chlorine, bromine, or fluorine—alters the electronic and steric profile of the molecule, leading to a spectrum of biological activities.
-
4-Chloro-2-methylquinoline: Chlorine is a moderately electronegative and lipophilic substituent. Chloro-substituted quinolines are widely recognized as key intermediates in the synthesis of various pharmaceuticals, including antimalarial and anticancer drugs[4]. The presence of a chlorine atom can significantly influence the compound's interaction with biological targets[5].
-
4-Bromo-2-methylquinoline: Bromine's properties are intermediate between chlorine and iodine. Bromo-substituted quinolines have been investigated for a range of biological activities, and their derivatives have shown promise in various therapeutic areas.
-
4-Fluoro-2-methylquinoline: Fluorine, the most electronegative and smallest of the halogens, can dramatically alter the electronic properties of the quinoline ring and is known to improve metabolic stability and binding affinity to target enzymes[6]. Fluoroquinolones are a well-established class of antibiotics, highlighting the favorable impact of fluorine substitution[6].
Comparative Biological Activity: Anticancer and Antimicrobial Potential
The following sections present a comparative overview of the anticancer and antimicrobial activities of this compound and its analogs, based on available data. It is crucial to note that the presented IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are collated from different studies and should be interpreted with caution due to variations in experimental conditions.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization[2]. The halogen substituent at the C4-position can modulate these activities.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound Analog | Not Directly Available | - | - |
| 4-Chloro-2-methylquinoline Analog | A549 (Lung) | 1.34 | [7] |
| 4-Bromo-2-methylquinoline Analog | HCT-116 (Colon) | Moderate Activity | [8] |
| 4-Fluoro-2-methylquinoline Analog | HT-29, MKN-45, A549 | 0.07 - 0.22 (for a 4-(2-fluorophenoxy) derivative) | [9] |
| Reference Drug: 5-Fluorouracil | HepG-2, HCT-116, MCF-7 | Variable |
Note: The data presented is for structurally related compounds and not a direct comparison of the four primary analogs of interest due to a lack of available head-to-head studies. The IC₅₀ values are indicative of potential activity and highlight the need for direct comparative screening.
The available data, though not directly comparative, suggests that halogenation at the 4-position of the 2-methylquinoline scaffold is a viable strategy for developing anticancer agents. The high potency of the fluoro-derivative highlights the potential benefits of fluorine substitution in enhancing anticancer efficacy[9].
Antimicrobial Activity
Halogenated quinolines have shown promising activity against a range of bacterial and fungal pathogens[3][10][11]. The mechanism of action often involves the inhibition of DNA gyrase or other essential bacterial enzymes.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivative | S. epidermidis | Not Directly Available | [3] |
| 4-Chloro-2-methylquinoline Derivative | S. aureus | 1.22 (for a quinolinequinone analog) | [12] |
| 4-Bromo-2-methylquinoline Derivative | Not Directly Available | - | - |
| 4-Fluoro-2-methylquinoline Derivative | S. aureus (MRSA) | 4-8 (for a fluoroquinolone) | [13] |
| Reference Drug: Ciprofloxacin | Various | Variable |
Note: The presented MIC values are from studies on various halogenated quinoline derivatives and are not from a direct comparative study of the four primary analogs. This data serves to illustrate the general antimicrobial potential of this class of compounds.
The data suggests that halogenated 2-methylquinolines possess significant antimicrobial potential. Notably, iodo-quinoline derivatives have shown promise against challenging pathogens like S. epidermidis[3]. The well-established success of fluoroquinolones underscores the importance of fluorine in designing effective antibacterial agents[6].
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.
Synthesis of 4-Halo-2-methylquinolines
A general synthetic approach for 4-halo-2-methylquinolones involves a multi-step process, often starting from substituted anilines.
General synthetic workflow for 4-halo-2-methylquinolines.
Step-by-Step Methodology:
-
Condensation: A substituted aniline is reacted with ethyl acetoacetate, often under acidic or thermal conditions, to form an enamine intermediate.
-
Cyclization: The intermediate undergoes thermal cyclization at high temperatures to yield the corresponding 4-hydroxy-2-methylquinoline[4].
-
Halogenation: The resulting 4-hydroxy-2-methylquinoline is then treated with a suitable halogenating agent to introduce the desired halogen at the 4-position. For example, phosphorus oxychloride (POCl₃) can be used for chlorination[14].
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Workflow of the MTT assay for anticancer activity screening.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 9-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key SAR trends can be inferred for halogenated quinolines:
-
Lipophilicity and Permeability: The nature of the halogen influences the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. Generally, lipophilicity increases in the order F < Cl < Br < I. This can impact both anticancer and antimicrobial activity.
-
Halogen Bonding: The larger halogens (Br and I) can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.
-
Electronic Effects: The high electronegativity of fluorine can alter the electron distribution in the quinoline ring, potentially influencing interactions with biological targets and improving metabolic stability[6].
-
Steric Factors: The size of the halogen atom can affect how the molecule fits into the binding pocket of a target protein.
Conclusion and Future Directions
While a definitive comparative ranking of the biological activities of this compound and its halogenated analogs is not yet possible due to the lack of direct comparative studies, the available evidence strongly suggests that this class of compounds holds significant promise for the development of novel anticancer and antimicrobial agents.
The varied properties of the halogen substituents provide a powerful tool for fine-tuning the biological activity of the 2-methylquinoline scaffold. Future research should focus on the systematic synthesis and parallel screening of these four analogs against a standardized panel of cancer cell lines and microbial strains. Such studies will provide the much-needed direct comparative data to elucidate clear structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Elucidation of 4-Iodo-2-methylquinoline Derivatives: X-ray Crystallography and Beyond
For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. The quinoline scaffold, a privileged heterocyclic motif, is a cornerstone in drug discovery, and its halogenated derivatives, particularly 4-iodo-2-methylquinolines, are of significant interest due to the unique properties imparted by the iodine substituent. The presence of iodine can modulate lipophilicity, metabolic stability, and importantly, introduce the potential for halogen bonding, a strong, directional non-covalent interaction that can be exploited in crystal engineering and ligand-receptor binding.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of 4-iodo-2-methylquinoline derivatives, benchmarked against other common analytical techniques. We will delve into the causality behind experimental choices, from synthesis to data analysis, to provide a holistic understanding of the structural science of this important class of molecules.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound.[1] It provides precise atomic coordinates, bond lengths, bond angles, and detailed insights into intermolecular interactions, which are crucial for understanding the solid-state properties of a material.[2]
Experimental Workflow: From Synthesis to Structure
The journey from a synthetic concept to a refined crystal structure is a multi-step process that demands careful planning and execution. The following workflow outlines the key stages in the synthesis and crystallographic analysis of a hypothetical this compound derivative.
Figure 1: A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Detailed Experimental Protocol: Synthesis and Crystallization of this compound
The following is a representative protocol for the synthesis of this compound, adapted from the Doebner-von Miller reaction, a classic method for quinoline synthesis.[3]
Synthesis of this compound
-
Reaction Setup: To a solution of 4-iodoaniline (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of water and ethanol) in a round-bottom flask, add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Addition of α,β-Unsaturated Carbonyl: While stirring, slowly add crotonaldehyde (2.0 eq) to the reaction mixture. The use of an α,β-unsaturated aldehyde or ketone is a hallmark of the Doebner-von Miller reaction and allows for the formation of the quinoline ring system.[4]
-
Heating and Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Crystallization for X-ray Diffraction
-
Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A good starting point is to dissolve the purified this compound in a small amount of a solvent in which it is readily soluble (e.g., dichloromethane, acetone) and then add a less-polar "anti-solvent" (e.g., hexane, heptane) dropwise until the solution becomes slightly turbid.
-
Slow Evaporation: The most common and often successful crystallization technique is slow evaporation. Loosely cap the vial containing the saturated solution and leave it undisturbed in a vibration-free environment for several days to weeks. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals.
-
Vapor Diffusion: An alternative method is vapor diffusion. Dissolve the compound in a small amount of a relatively non-volatile solvent and place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
Comparative Crystallographic Data of 4-Halo-2-methylquinoline Analogues
| Parameter | 4-Chloro-2-methylquinoline | 4-Bromo-2-methylquinoline | This compound |
| Formula | C₁₀H₈ClN | C₁₀H₈BrN | C₁₀H₈IN |
| Molecular Weight | 177.63 g/mol | 222.08 g/mol | 269.08 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 7.5 | 7.8 | 15.2 |
| b (Å) | 12.1 | 12.5 | 7.9 |
| c (Å) | 9.2 | 9.5 | 8.1 |
| β (°) | 105.2 | 106.1 | 90 |
| Volume (ų) | 805 | 880 | 970 |
| Z | 4 | 4 | 4 |
| Key Intermolecular Interactions | C-H···N, C-H···π | C-H···N, C-H···π, Br···N (weak halogen bond) | C-H···N, I···N (strong halogen bond), π···π stacking |
Interpretation of the Data:
The hypothetical data in the table illustrates a key trend: as the size and polarizability of the halogen atom increase from chlorine to iodine, the likelihood of significant halogen bonding also increases.[5] In the case of this compound, the iodine atom is a strong halogen bond donor, and it is likely to form a directional I···N interaction with the nitrogen atom of an adjacent molecule.[6] This strong interaction can significantly influence the crystal packing, potentially leading to a different crystal system and space group compared to its chloro and bromo counterparts.[7] The presence of halogen bonding can lead to more densely packed structures and can be a powerful tool in crystal engineering to control the supramolecular architecture of the solid state.[8]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, other analytical techniques are indispensable for routine characterization, reaction monitoring, and for providing complementary information, especially when suitable single crystals cannot be obtained.[9]
Figure 2: Comparison of information provided by different analytical techniques for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the methyl group protons and the aromatic protons on the quinoline ring.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall structure of the molecule.
-
NOESY: Can provide information about the through-space proximity of protons, which can be useful for determining the preferred conformation of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the molecular formula of the compound.
-
Isotopic Pattern: The presence of iodine (¹²⁷I) gives a characteristic isotopic pattern in the mass spectrum, which can be a useful diagnostic tool.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide valuable structural information.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution (or solid state) | Gas phase (from solid or solution) |
| Primary Information | 3D atomic structure, packing | Connectivity, conformation in solution | Molecular weight, formula |
| Key Advantage | Unambiguous 3D structure | Excellent for structure in solution | High sensitivity, formula determination |
| Key Limitation | Requires high-quality single crystals | Provides an average structure in solution | Does not provide 3D structural information |
| Application | Absolute structure determination | Routine characterization, reaction monitoring | Molecular formula confirmation, identification |
Conclusion
References
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. iipseries.org [iipseries.org]
- 4. scribd.com [scribd.com]
- 5. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. (PDF) X-Ray Structure and NMR Assignment of [research.amanote.com]
- 11. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-2-methylquinoline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Iodo-2-methylquinoline demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every procedure is a self-validating system of protection for both the researcher and the integrity of the experiment.
The following procedures are grounded in established safety principles for handling halogenated aromatic compounds and quinoline derivatives. A thorough risk assessment is a mandatory prerequisite for any laboratory work.[1][2][3]
Foundational Hazard Assessment: The "Why" Behind the "What"
Understanding the rationale for each piece of PPE is critical. This compound, like many substituted quinolines, must be treated with caution. While specific toxicological data may be limited, the hazards of structurally related compounds provide a strong basis for a conservative approach.
The primary hazards associated with similar chemicals include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation or damage.[4]
-
Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[4]
-
Chronic Health Effects: Some related compounds are suspected of causing cancer or genetic defects.[5]
Therefore, our PPE strategy is designed to create a complete barrier against these potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE: Your Non-Negotiable First Line of Defense
For any task involving this compound, from simple weighing to complex reactions, the following minimum PPE is mandatory.[6][7]
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are essential and must be worn at all times. They must conform to the ANSI Z87.1 standard for impact and splash protection, providing a complete seal around the eyes to guard against splashes, vapors, and dust.[6][8]
-
Face Shield : When there is a significant risk of splashing—such as when transferring large volumes of solutions or working with a reaction under pressure—a face shield must be worn in addition to chemical splash goggles.[6][8][9] The goggles provide the primary seal, while the shield protects the rest of the face.
-
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant (FR) or 100% cotton lab coat is required. It should be fully buttoned with sleeves rolled down to provide maximum skin coverage.[8] Avoid synthetic materials like polyester, which can melt and adhere to the skin in a fire.
-
Full-Length Pants and Closed-Toe Shoes : Legs and feet must be completely covered.[7][10] Do not wear shorts, skirts, sandals, or perforated shoes in the laboratory.
-
-
Hand Protection :
-
Chemical-Resistant Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact.[6] However, due to the hazards of this compound, double-gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
For tasks involving prolonged handling or immersion, heavier-duty gloves (e.g., neoprene or Viton) should be selected based on the manufacturer's chemical resistance guides.[8][11] Always inspect gloves for tears or pinholes before use.
-
PPE Selection for Specific Laboratory Operations
The level of PPE must be adapted to the specific risks of the procedure. The following table outlines recommended PPE levels for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required if not in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a certified chemical fume hood. |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a certified chemical fume hood. |
| Work-up & Purification | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves (or thicker, as needed) | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a certified chemical fume hood. |
Respiratory Protection: Controlling Inhalation Exposure
Engineering controls, specifically the use of a certified chemical fume hood, are the primary method for controlling inhalation exposure.[5] All handling of this compound that could generate dust or vapors must be performed inside a fume hood.
If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[8][12] This necessitates enrollment in a formal respiratory protection program, which includes:
-
Medical Evaluation : A physician's approval to wear a respirator.
-
Fit Testing : Annual testing to ensure a proper seal.[8]
-
Training : Proper use, maintenance, and limitations of the respirator.
For this compound, an air-purifying respirator with organic vapor cartridges and N95 pre-filters would typically be selected.
Experimental Protocol: PPE Donning and Doffing Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check : Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.[7]
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Inner Gloves : Put on the first pair of nitrile gloves.
-
Outer Gloves : Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Goggles : Put on your chemical splash goggles.
-
Face Shield : If required for the procedure, put on your face shield.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves : Remove the outer pair of gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated hazardous waste container.[13]
-
Face Shield : Remove the face shield by touching the headband only.
-
Lab Coat : Unbutton and remove the lab coat, folding the contaminated outside inwards. Hang it in its designated area or place it in a laundry container if contaminated.
-
Goggles : Remove your goggles by handling the strap.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[14][15]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE selection workflow for handling this compound.
Decontamination and Disposal of PPE
All disposable PPE, including gloves, bench paper, and contaminated wipes, must be considered hazardous waste.[16]
-
Collection : Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[13] Do not allow it to accumulate on the benchtop.
-
Disposal : Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never dispose of contaminated items in the regular trash.[13]
-
Reusable PPE : Decontaminate reusable items like face shields and goggles according to your laboratory's standard operating procedures before storing them.
By integrating these principles and procedures into your daily laboratory operations, you build a robust framework of safety. This diligent approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Safety Inside Lab Safety [sigmaaldrich.com]
- 3. orgsyn.org [orgsyn.org]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. pozescaf.com [pozescaf.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. csub.edu [csub.edu]
- 11. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
